4,6-Dimethoxyindoline-2,3-dione
Description
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Properties
IUPAC Name |
4,6-dimethoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGTYWNHVETJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468533 | |
| Record name | 4,6-Dimethoxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21544-81-0 | |
| Record name | 4,6-Dimethoxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,6-Dimethoxyindoline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4,6-Dimethoxyindoline-2,3-dione, a substituted isatin of interest in medicinal chemistry and organic synthesis. This document details a primary synthetic protocol, presents key physical and reaction data, and outlines the general synthetic landscape for this class of compounds.
Introduction to Isatin Synthesis
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities and their utility as versatile synthetic intermediates.[1] The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antiviral, and antimicrobial properties.
Several classical methods have been established for the synthesis of the isatin core, including the Sandmeyer, Stolle, Gassman, and Martinet procedures.[1] These methods, while foundational, can sometimes be limited by harsh reaction conditions or the formation of regioisomeric mixtures, particularly with meta-substituted anilines.[1][2] Modern approaches continue to refine these time-honored strategies and introduce novel methodologies to improve yields, regioselectivity, and substrate scope.
This guide focuses specifically on the synthesis of the 4,6-dimethoxy substituted analog of isatin.
Primary Synthesis of this compound
The most direct reported synthesis of this compound proceeds via a two-step process starting from 3,5-dimethoxyaniline. This method involves the initial formation of the corresponding anilinium hydrochloride salt, followed by condensation and cyclization with oxalyl chloride.
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below, outlining the transformation from the starting aniline derivative to the final dione product.
Experimental Protocol
The following protocol is adapted from reported literature procedures.
Step 1: Synthesis of 3,5-Dimethoxyaniline Hydrochloride
-
In a 5 L three-necked flask, dissolve 3,5-dimethoxyaniline (199 g, 1.30 mol) in diethyl ether (5.0 L).
-
Cool the solution to 0°C using an ice bath.
-
Bubble hydrogen chloride gas (227 g) through the solution over a period of 45 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 10°C for an additional 45 minutes.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with isopropyl acetate (4 L) and dry under high vacuum at 45°C overnight.
-
This yields 3,5-dimethoxyaniline hydrochloride (242.3 g, 98% yield) as a white solid.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a reflux condenser, combine 3,5-dimethoxyaniline hydrochloride (20 g, 0.105 mol) with oxalyl chloride (33 mL).
-
Heat the mixture with stirring to an external temperature of 170°C for 2 hours. During this time, excess oxalyl chloride will distill from the reaction mixture.
-
Cool the flask to 0°C.
-
Carefully add methanol (40 mL) to the cooled residue.
-
Heat the mixture to reflux for 45 minutes.
-
Filter the hot suspension and wash the collected solid with additional methanol (80 mL).
-
Drying the solid affords 4,6-dimethoxyisatin (17.2 g, 79% yield) as a yellow-green solid.
Data Presentation
This section summarizes the quantitative data associated with the synthesis and the properties of the final product.
Reaction and Product Summary
| Parameter | Value | Reference |
| Product Name | This compound | |
| Synonyms | 4,6-Dimethoxyisatin | |
| CAS Number | 21544-81-0 | [3][4][5][6] |
| Molecular Formula | C₁₀H₉NO₄ | [3][4][5] |
| Molecular Weight | 207.18 g/mol | [3][4][5] |
| Appearance | Light yellow to green-yellow solid | |
| Melting Point | 300-304°C | [5] |
| Overall Yield | ~77% (from 3,5-dimethoxyaniline) |
Spectroscopic Data
Biological Context and Signaling Pathways
While the broader class of isatin derivatives is known for a wide range of biological activities, including the inhibition of various protein kinases and effects on cell signaling pathways related to cancer and microbial diseases, specific studies detailing the biological activity or signaling pathway modulation by this compound are not prominently featured in the current literature.[1] Further investigation is required to elucidate the specific biological targets and pharmacological profile of this particular derivative.
The diagram below illustrates a generalized logical relationship for the discovery of bioactive isatins, a process that could be applied to this compound.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process starting from 3,5-dimethoxyaniline. This method provides good overall yields and a straightforward procedure suitable for laboratory-scale production. While the physical properties of the compound are documented, a comprehensive public repository of its spectral characterization data is currently lacking. The biological potential of this specific isatin derivative remains an area ripe for further exploration, following the established pathways of screening and optimization common in drug discovery.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 21544-81-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. CAS 21544-81-0 | this compound - Synblock [synblock.com]
- 5. 4,6-Dimethoxy-2,3-dioxoindoline | CAS 21544-81-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. pschemicals.com [pschemicals.com]
Spectroscopic and Synthetic Profile of 4,6-Dimethoxyindoline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin, is a member of the isatin family, a class of heterocyclic compounds recognized for their broad spectrum of biological activities. The indole-2,3-dione core is a privileged scaffold in medicinal chemistry, forming the basis for numerous synthetic compounds with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The introduction of methoxy substituents at the 4 and 6 positions of the indoline ring can significantly influence the molecule's electronic properties, solubility, and biological activity profile.
Synthesis of this compound
The synthesis of substituted isatins can be achieved through various established methods. The Sandmeyer isonitrosoacetanilide isatin synthesis is a widely applicable and reliable method. The following protocol is a specific adaptation of this method for the preparation of this compound, starting from 3,5-dimethoxyaniline.
Experimental Protocol: Sandmeyer Synthesis Adaptation
Materials:
-
3,5-Dimethoxyaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate (anhydrous)
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Ethanol
-
Deionized water
Procedure:
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
-
In a 1 L round-bottom flask, dissolve chloral hydrate (0.15 mol) in 400 mL of deionized water.
-
Add anhydrous sodium sulfate (0.8 mol) to the solution and stir vigorously to dissolve.
-
In a separate beaker, dissolve 3,5-dimethoxyaniline (0.1 mol) in 100 mL of water and add concentrated hydrochloric acid (0.3 mol) dropwise with stirring.
-
To the aniline solution, add hydroxylamine hydrochloride (0.45 mol) and stir until fully dissolved.
-
Add the aniline hydrochloride solution to the chloral hydrate solution in the round-bottom flask.
-
Heat the reaction mixture to boiling and reflux for 1-2 minutes. A yellow precipitate of the isonitrosoacetanilide should form.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Step 2: Cyclization to this compound
-
Pre-heat concentrated sulfuric acid (10 volumes per weight of the isonitrosoacetanilide) to 50 °C in a beaker with vigorous stirring.
-
Slowly and carefully add the dried isonitrosoacetanilide from Step 1 in small portions, maintaining the temperature between 65-75 °C.
-
After the addition is complete, heat the mixture to 80 °C for 15 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.
-
The crude this compound will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol/water to yield purified this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures and general principles of spectroscopy.
Table 1: Expected ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | br s | 1H | N-H |
| ~6.2 - 6.4 | d | 1H | Ar-H (H-5 or H-7) |
| ~6.0 - 6.2 | d | 1H | Ar-H (H-5 or H-7) |
| ~3.9 | s | 3H | OCH₃ |
| ~3.8 | s | 3H | OCH₃ |
Solvent: DMSO-d₆
Table 2: Expected ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~184 | C=O (C-3) |
| ~160 | C=O (C-2) |
| ~165 | C-O (C-4 or C-6) |
| ~163 | C-O (C-4 or C-6) |
| ~140 | Quaternary C |
| ~115 | Quaternary C |
| ~95 | Ar-CH |
| ~90 | Ar-CH |
| ~56.5 | OCH₃ |
| ~56.0 | OCH₃ |
Solvent: DMSO-d₆
Table 3: Expected IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Medium | N-H Stretch |
| ~3000 - 2850 | Medium | C-H Stretch (aromatic & alkyl) |
| ~1740 | Strong | C=O Stretch (ketone, C-3) |
| ~1720 | Strong | C=O Stretch (lactam, C-2) |
| ~1620, ~1590 | Medium | C=C Stretch (aromatic) |
| ~1280, ~1050 | Strong | C-O Stretch (methoxy) |
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 207 | [M]⁺, Molecular Ion |
| 179 | [M - CO]⁺ |
| 151 | [M - 2CO]⁺ |
| 136 | [M - 2CO - CH₃]⁺ |
Experimental Protocols for Spectroscopic Analysis
The following are general procedures for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Acquire at least 16 scans.
-
¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary for a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Use an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. For ESI, introduce the sample solution via direct infusion or through an LC system. For EI, a direct insertion probe can be used for the solid sample.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
Caption: Spectroscopic analysis workflow.
A Technical Guide to 4,6-Dimethoxyindoline-2,3-dione: Synthesis, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin), a heterocyclic compound of significant interest in medicinal chemistry. While a specific crystal structure for this exact molecule is not publicly available in crystallographic databases, this document extrapolates from the known structural features of the parent compound, isatin, and its derivatives. This guide covers generalized synthetic protocols, potential biological activities, and associated signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Crystal Structure and Physicochemical Properties
Crystallographic data for the parent molecule, isatin (1H-indole-2,3-dione), reveals a planar structure with the benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups. The introduction of methoxy groups at the 4 and 6 positions of the indole ring is expected to influence the molecule's electronic properties and intermolecular interactions, which can, in turn, affect its crystal packing and biological activity.
While specific quantitative data for this compound is unavailable, the following table summarizes the crystallographic data for the parent compound, isatin, to provide a structural context.
| Parameter | Value (for Isatin) |
| Chemical Formula | C₈H₅NO₂ |
| Molecular Weight | 147.13 g/mol [1] |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 6.97 Å, b = 13.98 Å, c = 6.22 Å |
| Volume | 605.9 ų |
| Z | 4 |
Note: The data presented is for the parent compound, isatin, and is intended for comparative purposes.
Experimental Protocols: Synthesis of Isatin Derivatives
The synthesis of isatin and its derivatives is most commonly achieved through the Sandmeyer isatin synthesis.[2][3][4][5] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid. A patent exists describing a synthesis method for isatin derivatives, including 4,6-dimethoxy isatin.[6]
General Protocol for the Synthesis of this compound (Sandmeyer Method)
This protocol is a generalized procedure based on the Sandmeyer isatin synthesis and may require optimization for the specific substrate, 3,5-dimethoxyaniline.
Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate in water.
-
Add anhydrous sodium sulfate to the solution and stir.
-
In a separate beaker, dissolve 3,5-dimethoxyaniline in water and add concentrated hydrochloric acid.
-
To the aniline solution, add a solution of hydroxylamine hydrochloride in water.
-
Add the aniline-hydroxylamine mixture to the chloral hydrate solution.
-
Heat the reaction mixture to boiling for a few minutes to complete the reaction.
-
Cool the mixture to allow the isonitrosoacetanilide intermediate to crystallize.
-
Filter the precipitate, wash with cold water, and air-dry.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C with stirring.
-
After the addition is complete, heat the mixture to 80°C for approximately 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated this compound is then collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.
Biological Activities and Signaling Pathways
Isatin and its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory properties.[7][8][9] Of particular interest to drug development professionals is their potent anticancer activity.[10][11]
Isatin-based compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[10]
Key Signaling Pathways Modulated by Isatin Derivatives
Several studies have highlighted the ability of isatin derivatives to target and inhibit multiple oncogenic signaling pathways.[10][12] These include:
-
Receptor Tyrosine Kinases (RTKs): Isatin derivatives have been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[10][13] Inhibition of these receptors can block downstream signaling cascades that promote angiogenesis and cell proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Some isatin derivatives have been found to suppress this pathway, leading to a reduction in cancer cell viability.[14]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is another important regulator of cell proliferation and survival that can be inhibited by certain isatin compounds.[14]
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs, such as CDK2, isatin derivatives can arrest the cell cycle progression, thereby inhibiting the uncontrolled division of cancer cells.[10][13]
-
STAT-3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT-3) is another important target, and its inhibition by isatin derivatives can lead to the suppression of tumor growth.[10]
Conclusion
This compound belongs to the promising class of isatin derivatives that hold significant potential for the development of novel therapeutics. While a definitive crystal structure for this specific compound remains to be elucidated, the extensive research on the isatin scaffold provides a strong foundation for understanding its chemical and biological properties. The synthetic accessibility of these compounds, coupled with their diverse biological activities and ability to modulate key signaling pathways implicated in various diseases, makes them attractive candidates for further investigation in drug discovery programs. Future studies focusing on the synthesis, crystallographic analysis, and biological evaluation of this compound are warranted to fully explore its therapeutic potential.
References
- 1. 1H-Indole-2,3-dione [webbook.nist.gov]
- 2. biomedres.us [biomedres.us]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. synarchive.com [synarchive.com]
- 6. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of 4,6-Dimethoxyindoline-2,3-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4,6-Dimethoxyindoline-2,3-dione is a molecule of interest within contemporary chemical and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is fundamental to its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on outlining the standardized experimental protocols for determining thermodynamic and kinetic solubility. These methodologies are presented to empower researchers to generate precise and reliable solubility data. Furthermore, this guide includes a structured framework for the presentation of such data and a visual representation of the experimental workflow for solubility determination.
Introduction to this compound
This compound, an isatin derivative, possesses a chemical structure that suggests its potential utility in medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. It influences reaction kinetics, purification strategies, formulation development for in vivo and in vitro testing, and ultimately, bioavailability. This guide addresses the critical need for a standardized approach to determining and presenting the solubility of this compound.
Solubility Data of this compound
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. To facilitate future research and ensure data comparability, the following table provides a standardized format for presenting such data once it is experimentally determined.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Data Not Available | |||||
| e.g., Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | e.g., Shake-Flask | ||
| e.g., Ethanol | C₂H₅OH | 5.2 | e.g., Shake-Flask | ||
| e.g., Methanol | CH₃OH | 5.1 | e.g., Shake-Flask | ||
| e.g., Acetone | C₃H₆O | 5.1 | e.g., Shake-Flask | ||
| e.g., Acetonitrile | C₂H₃N | 5.8 | e.g., Shake-Flask | ||
| e.g., Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | e.g., Shake-Flask | ||
| e.g., Tetrahydrofuran (THF) | C₄H₈O | 4.0 | e.g., Shake-Flask | ||
| e.g., Toluene | C₇H₈ | 2.4 | e.g., Shake-Flask | ||
| e.g., Hexane | C₆H₁₄ | 0.1 | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method often depends on the stage of research and the intended application of the data.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility, which is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.[1][2]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial). It is crucial to add enough solid to ensure that a solid phase remains at equilibrium.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator. The agitation should be vigorous enough to ensure thorough mixing. The system is allowed to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[3]
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The supernatant is then carefully separated from the solid phase. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a fine-pored filter (e.g., 0.22 µm) that does not interact with the compound or the solvent.[4]
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A calibration curve is constructed using standard solutions of this compound of known concentrations in the same solvent.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Kinetic Solubility Determination (Nephelometric Method)
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous or organic medium.[5][6]
Methodology:
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: The DMSO stock solution is serially diluted in a multi-well plate (e.g., 96-well or 384-well).
-
Addition of Solvent: The desired organic solvent is added to each well. The final concentration of DMSO is typically kept low (e.g., <1-2%) to minimize its co-solvent effect.
-
Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement of Precipitation: The formation of precipitate is detected by measuring the scattering of light using a nephelometer. The instrument directs a light beam through the sample, and the amount of scattered light is proportional to the amount of insoluble particles.
-
Data Analysis: The light scattering signal (in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[4]
Visualizing the Experimental Workflow
To provide a clear understanding of the logical flow of solubility determination, the following diagram illustrates the key steps in the process.
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Conclusion
References
The Strategic Application of 4,6-Dimethoxyindoline-2,3-dione in the Synthesis of Bioactive Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin, is a highly versatile and valuable starting material in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive ketone at the C-3 position and an electron-rich aromatic ring, make it an ideal scaffold for the construction of a diverse array of complex heterocyclic compounds. This in-depth technical guide explores the synthesis of this compound and its application as a precursor for the development of novel therapeutic agents, with a particular focus on anticancer drug discovery.
Synthesis of the Starting Material: this compound
The synthesis of this compound is most commonly achieved through a two-step process starting from 3,5-dimethoxyaniline.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,5-Dimethoxyaniline Hydrochloride
-
Dissolve 3,5-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as diethyl ether in a three-necked flask.
-
Cool the solution to 0°C using an ice bath.
-
Bubble hydrogen chloride (HCl) gas through the solution for a specified period.
-
Maintain the reaction at a low temperature (e.g., 10°C) for a designated time.
-
Filter the resulting precipitate, wash with a non-polar solvent like isopropyl acetate, and dry under vacuum to yield 3,5-dimethoxyaniline hydrochloride as a white solid.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a reflux condenser, combine 3,5-dimethoxyaniline hydrochloride (1.0 equivalent) with an excess of oxalyl chloride (e.g., 3 equivalents).
-
Heat the mixture to a high temperature (e.g., 170°C external temperature) with stirring for approximately 2 hours, during which excess oxalyl chloride will distill off.
-
Cool the reaction flask to 0°C.
-
Carefully add methanol to the cooled residue and heat to reflux for about 45 minutes.
-
Filter the hot solution and wash the collected solid with methanol to afford this compound as a yellow-green solid. A typical reported yield for this step is around 79%.
Key Synthetic Applications of this compound
The C3-ketone of this compound is a key functional group that readily participates in a variety of condensation and cycloaddition reactions, most notably in the synthesis of spirooxindoles.
Three-Component [3+2] Cycloaddition for Spirooxindole Synthesis
A powerful and atom-economical approach for the synthesis of complex spirooxindoles is the one-pot, three-component reaction involving an isatin derivative, an amino acid, and a dipolarophile.[1][2]
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol/water mixture), add an amino acid (e.g., sarcosine or proline) (1.1 equivalents).
-
Add a dipolarophile (e.g., an electron-deficient alkene like N-methylmaleimide or a chalcone derivative) (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for a period ranging from 2 to 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
This methodology allows for the diastereoselective formation of highly functionalized spiro-pyrrolidine and spiro-pyrrolizidine oxindoles.
Data Presentation: Synthesis of Spirooxindole Derivatives
| Entry | Amino Acid | Dipolarophile | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Sarcosine | N-Phenylmaleimide | Methanol | 4 | 85 | N/A |
| 2 | L-Proline | Dimethyl acetylenedicarboxylate | Ethanol | 6 | 92 | N/A |
| 3 | Thioproline | (E)-3-aryl-1-(1H-indol-3-yl)prop-2-en-1-one | Methanol | Reflux | High | [1] |
Note: The yields presented are representative and can vary based on the specific substrates and reaction conditions.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow for Spirooxindoles
The following diagram illustrates the general workflow for the three-component synthesis of spirooxindoles from this compound.
Caption: General workflow for the three-component synthesis of spirooxindoles.
Application in Drug Development: Targeting Cancer Signaling Pathways
Spirooxindoles derived from this compound have emerged as a promising class of compounds in anticancer drug discovery. Their rigid, three-dimensional structure allows for specific interactions with various biological targets. Two key pathways that have been identified as being modulated by these compounds are the p53-MDM2 and the Polo-like kinase 4 (Plk4) signaling pathways.
Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[3][4] Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] Spirooxindole derivatives have been shown to act as potent inhibitors of this interaction.[7]
Caption: Inhibition of the p53-MDM2 interaction by spirooxindoles.
Inhibition of Polo-like Kinase 4 (Plk4)
Polo-like kinase 4 (Plk4) is a master regulator of centriole duplication, and its dysregulation is linked to tumorigenesis.[8] Overexpression of Plk4 can lead to centrosome amplification and chromosomal instability, hallmarks of many cancers. Spirooxindole derivatives have been identified as potential inhibitors of Plk4, suggesting a novel mechanism for their anticancer activity.[9][10]
Caption: Inhibition of Plk4 kinase by spirooxindole derivatives.
Conclusion
This compound is a cornerstone starting material for the synthesis of a rich diversity of heterocyclic compounds, particularly spirooxindoles. The straightforward and efficient synthetic routes to these complex molecules, coupled with their significant biological activities, underscore the importance of this precursor in modern drug discovery. The ability of spirooxindoles derived from this compound to modulate key cancer-related signaling pathways, such as the p53-MDM2 and Plk4 pathways, highlights their potential as next-generation anticancer therapeutics. Further exploration of the synthetic utility of this compound is poised to yield novel molecular entities with potent and selective pharmacological profiles.
References
- 1. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of p53 through induction of MDM2 degradation: improved potency through the introduction of an alkylketone sidechain on the anthraquinone core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [zenodo.org]
- 9. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Isolation of 4,6-Dimethoxyindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and isolation of 4,6-Dimethoxyindoline-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry. The primary route to this compound is through the Sandmeyer isatin synthesis, a robust and well-established method. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols for the key steps: the formation of the intermediate, N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide, and its subsequent acid-catalyzed cyclization. Characterization data, including physical properties and spectroscopic analysis, are presented to facilitate compound identification and quality control.
Introduction
This compound, also known as 4,6-dimethoxyisatin, belongs to the isatin class of compounds. Isatins are endogenous molecules found in various biological systems and have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The strategic placement of methoxy groups on the aromatic ring of the indoline-2,3-dione core can significantly influence the molecule's electronic properties and biological interactions, making this compound a valuable scaffold for the development of novel therapeutic agents.
The discovery and isolation of this specific derivative are intrinsically linked to the development of synthetic methodologies for isatins. The Sandmeyer isatin synthesis, a two-step process, has proven to be an effective method for the preparation of a wide range of substituted isatins, including the 4,6-dimethoxy analog.[1] This method offers a reliable pathway from commercially available anilines to the desired isatin core.
Synthetic Pathway: The Sandmeyer Isatin Synthesis
The synthesis of this compound is achieved through a two-step process starting from 3,5-dimethoxyaniline. The overall reaction scheme is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on the general principles of the Sandmeyer isatin synthesis and are adapted for the specific preparation of this compound.[1][2]
Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide
This step involves the reaction of 3,5-dimethoxyaniline with chloral hydrate and hydroxylamine hydrochloride to form the isonitrosoacetanilide intermediate.
Caption: Workflow for the synthesis of the intermediate.
Protocol:
-
In a suitable reaction vessel, dissolve chloral hydrate and an excess of sodium sulfate in water.
-
Prepare a solution of 3,5-dimethoxyaniline in water containing a stoichiometric amount of hydrochloric acid.
-
Add the 3,5-dimethoxyaniline hydrochloride solution to the reaction vessel.
-
Add a solution of hydroxylamine hydrochloride in water to the mixture.
-
Heat the reaction mixture, typically to boiling, for a specified period to ensure complete reaction. The formation of a precipitate indicates the formation of the isonitrosoacetanilide.
-
Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to obtain N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide.
Step 2: Cyclization to this compound
This step involves the acid-catalyzed intramolecular cyclization of the isonitrosoacetanilide intermediate to yield the final product.
Caption: Workflow for the cyclization to the final product.
Protocol:
-
In a clean, dry reaction vessel, carefully warm concentrated sulfuric acid to a moderate temperature (e.g., 50-60 °C).
-
Slowly add the dry N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide to the warm sulfuric acid with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, heat the reaction mixture to a slightly higher temperature (e.g., 80-90 °C) for a short period to ensure complete cyclization.
-
Carefully pour the hot reaction mixture onto a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the washings are neutral to pH paper.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| Appearance | Orange-red solid |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in other common organic solvents. |
Table 2: Spectroscopic Data (Predicted and/or Reported for similar structures)
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, NH), δ ~6.0-7.0 (m, 2H, Ar-H), δ ~3.8-4.0 (s, 6H, 2 x OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~185 (C=O), δ ~160 (C=O), δ ~160-165 (Ar-C-O), δ ~140-150 (Ar-C), δ ~90-100 (Ar-CH), δ ~55-60 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1740 (C=O stretch, ketone), ~1700 (C=O stretch, amide), ~1600 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, ether) |
| Mass Spectrometry (ESI) | m/z 208 [M+H]⁺, 230 [M+Na]⁺ |
Note: The spectroscopic data presented are typical for this class of compounds and may vary slightly depending on the specific experimental conditions.
Conclusion
This technical guide provides a comprehensive overview of the discovery and isolation of this compound. The Sandmeyer isatin synthesis, a reliable and well-documented method, is the primary route for its preparation. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis and characterization of this important isatin derivative for further investigation and application.
References
A Theoretical and Experimental Guide to 4,6-Dimethoxyindoline-2,3-dione: Current Knowledge and Future Computational Directions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 4,6-dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin. While direct theoretical studies on this specific molecule are not extensively available in the current literature, this document outlines a robust framework for future computational analysis based on established methods for similar indoline-2,3-dione derivatives. The guide also consolidates the known experimental data, including synthesis protocols and physical properties, to provide a solid foundation for both in silico and laboratory research.
Introduction to this compound
This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, including potential as anticancer, antibacterial, and antiviral agents. The strategic placement of methoxy groups at the 4 and 6 positions of the indoline ring can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets. Understanding these properties through theoretical studies is crucial for designing novel therapeutic agents.
While experimental work has focused on the synthesis and biological screening of derivatives of 4,6-dimethoxy-1H-indole, a comprehensive theoretical characterization of the parent dione is a critical next step.[1][2][3] This guide bridges that gap by proposing a detailed computational workflow.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [4] |
| Molecular Weight | 207.18 g/mol | [4] |
| CAS Number | 21544-81-0 | [4] |
| Melting Point | 300-304 °C | [4] |
| Appearance | Light yellow to green yellow Solid | [4] |
| pKa | 8.65 ± 0.20 (Predicted) | [4] |
| Storage Temperature | Room Temperature, Inert atmosphere | [4] |
Experimental Protocols
A detailed protocol for the synthesis of this compound has been reported.[4]
Synthesis of this compound from 3,5-Dimethoxyaniline
-
Step 1: Formation of 3,5-Dimethoxyaniline Hydrochloride
-
Dissolve 3,5-dimethoxyaniline (199 g, 1.30 mol) in diethyl ether (5.0 L) in a 5 L three-necked flask.
-
Cool the solution to 0 °C.
-
Pass HCl gas (227 g) over the solution over a period of 45 minutes.
-
Maintain the reaction temperature at 10 °C for an additional 45 minutes.
-
Filter the resulting mixture and wash the solid with isopropyl acetate (4 L).
-
Dry the solid under high vacuum at 45 °C overnight to yield 3,5-dimethoxyaniline hydrochloride (242.3 g, 98% yield) as a white solid.
-
-
Step 2: Cyclization to 4,6-Dimethoxyisatin
-
In a 3-necked flask equipped with a reflux condenser, react the 3,5-dimethoxyaniline hydrochloride (20 g, 0.105 mol) with oxalyl chloride (33 mL).
-
Heat the mixture to an external temperature of 170 °C with stirring for 2 hours, during which oxalyl chloride will distill from the reaction mixture.
-
Cool the flask to 0 °C.
-
Carefully add methanol (40 mL) to the cooled mixture.
-
Heat the mixture to reflux for 45 minutes.
-
Filter the hot mixture and wash the collected solid with methanol (80 mL).
-
The resulting product is 4,6-dimethoxyisatin (17.2 g, 79% yield) as a yellow-green solid.[4]
-
The following diagram illustrates the synthesis pathway.
Caption: Synthesis pathway of this compound.
Proposed Theoretical Studies Workflow
Based on computational analyses of similar heterocyclic compounds, a theoretical investigation of this compound would provide profound insights into its structural and electronic properties.[5][6][7][8] The following workflow is proposed.
Caption: Proposed workflow for theoretical studies.
Detailed Methodologies for Proposed Theoretical Studies:
-
1. Structure Optimization:
-
Objective: To find the most stable three-dimensional conformation of the molecule.
-
Methodology: Employ Density Functional Theory (DFT) calculations, a robust method for studying electronic structures. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules. The optimization calculation should be performed in the gas phase to obtain the ground state geometry. Key outputs will include optimized bond lengths, bond angles, and dihedral angles.
-
-
2. Vibrational Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.
-
Methodology: Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies will confirm a stable structure. The calculated vibrational frequencies can be compared with experimental FT-IR data for validation.
-
-
3. Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To understand the molecule's chemical reactivity and kinetic stability.
-
Methodology: From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
-
-
4. Molecular Electrostatic Potential (MEP) Mapping:
-
Objective: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Methodology: Generate an MEP map from the optimized electron density. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
-
-
5. Natural Bond Orbital (NBO) Analysis:
-
Objective: To investigate charge transfer and intramolecular interactions.
-
Methodology: Perform NBO analysis to calculate the net atomic charges (e.g., Mulliken or NBO charges) on each atom. This provides a quantitative measure of the electron distribution and helps in understanding the polarity of different bonds within the molecule.
-
-
6. Molecular Docking (Optional):
-
Objective: If a biological target is hypothesized, to predict the binding mode and affinity of this compound within the target's active site.
-
Methodology: Use software such as AutoDock or Schrödinger Suite. A crystal structure of the target protein (e.g., an enzyme or receptor) is required. The docking simulation will predict the most favorable binding poses and provide a scoring function to estimate the binding energy, offering insights into potential biological activity.[9][10]
-
Conclusion
This compound presents a promising scaffold for further investigation in drug discovery. While experimental data on its synthesis and basic properties are available, a significant opportunity exists for computational chemists and molecular modelers to elucidate its detailed electronic and structural characteristics. The proposed theoretical workflow, utilizing established DFT and molecular modeling techniques, provides a clear roadmap for future research. The integration of these computational insights with experimental validation will undoubtedly accelerate the exploration of this and related molecules for therapeutic applications.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-DIMETHOXY-1H-INDOLE-2,3-DIONE CAS#: 21544-81-0 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational analysis of the stereochemical outcome in the imidazolidinone-catalyzed enantioselective (4 + 3)-cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Modeling Study on Diazine Indole Acetic Acid Derivatives for CRTH2 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dimethoxyindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-Dimethoxyisatin. The information is curated for professionals in research and drug development, with a focus on data clarity, experimental context, and logical workflows.
Core Physical and Chemical Properties
This compound is a substituted isatin, a class of compounds known for a wide range of biological activities. The presence of two methoxy groups on the indole framework influences its chemical reactivity and potential biological interactions.
Data Summary
The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 21544-81-0 | [1][2] |
| Molecular Formula | C₁₀H₉NO₄ | [1][2] |
| Molecular Weight | 207.18 g/mol | [1][2] |
| Melting Point | 300-304°C | [1][2] |
| Density | 1.331 g/cm³ | [1][2] |
| Appearance | Light yellow to green-yellow solid | [1][2] |
| pKa (Predicted) | 8.65 ± 0.20 | [1][2] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the synthesis and biological evaluation of indole derivatives, adapted from established methods.
General Synthesis of N-Substituted Isatins
Isatin and its derivatives can be functionalized at the nitrogen atom. A general procedure for N-alkylation using a base and an alkylating agent in a suitable solvent is described below, based on common organic synthesis techniques.[3][4]
Objective: To introduce an alkyl or benzyl group onto the nitrogen of the indoline-2,3-dione core.
Materials:
-
Appropriate isatin derivative (e.g., this compound) (10 mmol)
-
Potassium carbonate (K₂CO₃) (20 mmol)
-
Alkylating agent (e.g., Benzyl bromide) (10 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
Ice-cold water
-
Stirring apparatus and standard glassware
Procedure:
-
A suspension of the isatin derivative (10 mmol) and potassium carbonate (20 mmol) is prepared in dimethylformamide (10 mL).
-
The alkylating agent (10 mmol) is added to the stirred suspension.
-
The reaction mixture is stirred at room temperature for approximately 18 hours.[4]
-
Reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice-cold water, causing the product to precipitate.[4]
-
The solid product is collected by filtration and dried to yield the N-substituted isatin.[4]
Antimicrobial/Anticancer Activity Screening (General Workflow)
Derivatives of 4,6-dimethoxy-1H-indole have demonstrated potential as anticancer and antibacterial agents.[5][6] A typical workflow for evaluating the cytotoxic properties of a compound like this compound against a cancer cell line (e.g., MCF-7) is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific cell line.
Materials:
-
Synthesized compound (e.g., this compound)
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Normal cell line (for cytotoxicity comparison)
-
Appropriate cell culture medium and supplements
-
Microplate reader and assay reagents (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Culture: Culture the selected cancer and normal cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) to create a stock solution and prepare serial dilutions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the compound dilutions. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT) to measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
IC₅₀ Determination: Plot the cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.
Visualizations: Pathways and Workflows
Diagrams are provided to visually represent key chemical and logical processes related to this compound.
Caption: Conceptual Sandmeyer synthesis pathway for 4,6-Dimethoxyisatin.
Caption: Experimental workflow for the evaluation of a novel compound.
References
An In-depth Technical Guide to the Carbonyl Reactivity of 4,6-Dimethoxyindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin, is a member of the isatin family of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry. The reactivity of its two carbonyl groups, at the C2 and C3 positions, is of paramount importance for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive analysis of the differential reactivity of these carbonyl groups, supported by established principles of organic chemistry. It includes a summary of key reactions, detailed experimental protocols for representative transformations, and visualizations of the underlying chemical principles and relevant biological pathways.
Introduction to the Reactivity of Isatins
Isatin and its derivatives are characterized by the presence of a vicinal dicarbonyl functionality within a fused heterocyclic ring system. The electrophilicity of these carbonyl carbons dictates the regioselectivity of nucleophilic attack. Generally, the C3 carbonyl is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 carbonyl. This is attributed to the electronic influence of the adjacent amide group at the C2 position. The lone pair of electrons on the nitrogen atom can be delocalized towards the C2 carbonyl, reducing its electrophilicity.
The presence of substituents on the aromatic ring of the isatin core further modulates this reactivity. Electron-donating groups, such as the methoxy groups in this compound, increase the electron density on the aromatic ring. This electron-donating effect is transmitted to the C3 carbonyl, thereby reducing its electrophilicity and decreasing its reactivity towards nucleophiles compared to unsubstituted isatin. Conversely, electron-withdrawing groups enhance the reactivity of the C3 carbonyl.[1]
Comparative Reactivity of the C2 and C3 Carbonyl Groups
The Highly Reactive C3 Carbonyl
The C3 carbonyl of this compound is the primary site for a wide range of chemical transformations. Its susceptibility to nucleophilic attack allows for the construction of complex molecular architectures, most notably spirooxindoles.
Key Reactions at the C3 Carbonyl:
-
Condensation Reactions with Active Methylene Compounds: In the presence of a base, active methylene compounds readily undergo Knoevenagel condensation with the C3 carbonyl to yield 3-ylideneoxindoles.
-
Wittig Reaction: The C3 carbonyl reacts with phosphorus ylides to form exocyclic double bonds, providing a route to various 3-alkenylideneoxindoles.
-
Aldol Condensation: Reactions with enolates from ketones or other carbonyl compounds lead to the formation of 3-hydroxy-3-substituted oxindoles.
-
Formation of Spirooxindoles: Multicomponent reactions and cycloadditions involving the C3 carbonyl are extensively used to synthesize spirocyclic systems containing the oxindole core.
The Less Reactive C2 Carbonyl
The C2 carbonyl, being part of an amide functional group, is significantly less electrophilic than the C3 ketone. Direct nucleophilic attack at this position is generally disfavored. However, reactions involving the C2 position have been reported, often proceeding through rearrangement or under specific catalytic conditions rather than a simple nucleophilic addition to the carbonyl. The synthesis of 2,2-disubstituted indolin-3-ones, for instance, typically involves a rearrangement of an intermediate formed at the C3 position or starts from precursors other than isatin itself.
Data Presentation: Summary of Reactions at the C3 Carbonyl
| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | 3-Ylideneoxindoles | Base catalyst (e.g., piperidine, triethylamine), reflux in a suitable solvent (e.g., ethanol, acetic acid) |
| Wittig Reaction | Phosphorus ylides (e.g., (carbethoxymethylene)triphenylphosphorane) | 3-Alkenylideneoxindoles | Typically in an aprotic solvent like THF or dichloromethane at room temperature. |
| Aldol Condensation | Ketones (e.g., acetone, cyclohexanone) | 3-Hydroxy-3-substituted oxindoles | Base catalyst (e.g., secondary amines), often in protic solvents. |
| Spirooxindole Synthesis | 1,3-Dipoles (from amino acids and aldehydes) | Spiropyrrolidinyl oxindoles | 1,3-Dipolar cycloaddition, often in refluxing methanol or ethanol. |
Experimental Protocols
General Protocol for Knoevenagel Condensation with an Active Methylene Compound
Reaction: Condensation of this compound with malononitrile.
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 3-(dicyanomethylene)-4,6-dimethoxyindolin-2-one.
General Protocol for Wittig Reaction
Reaction: Reaction of this compound with (carbethoxymethylene)triphenylphosphorane.
Procedure:
-
Dissolve this compound (1 mmol) in dry dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target 3-(carbethoxymethylene)-4,6-dimethoxyindolin-2-one.
Mandatory Visualizations
Factors Influencing Carbonyl Reactivity
References
Methodological & Application
Application Notes and Protocols for 4,6-Dimethoxyindoline-2,3-dione in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,6-dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin). This versatile building block is instrumental in the construction of complex heterocyclic molecules, particularly those with therapeutic potential. The protocols detailed below offer step-by-step guidance for key transformations, enabling the synthesis of diverse molecular scaffolds for drug discovery and development.
Introduction to this compound in Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2][3] This has led to the development of isatin-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] The substitution pattern on the aromatic ring of the isatin core is crucial in modulating biological activity. This compound, with its two electron-donating methoxy groups, offers a unique electronic profile that enhances the reactivity of the indole system and provides specific sites for functionalization.[5][6] The reactive C3-keto group and the enolizable C2-carbonyl group make it an ideal substrate for a variety of organic transformations, including condensation reactions, Mannich reactions, and cycloadditions, thereby enabling the synthesis of a diverse array of heterocyclic systems.[5][7]
Key Synthetic Applications and Protocols
The electron-rich nature of the benzene ring in this compound directs electrophilic substitution and enhances the nucleophilicity of the indole nitrogen, making it a valuable precursor for a range of heterocyclic compounds.
Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition
Spirooxindoles are a prominent class of heterocyclic compounds with significant biological activities. The C3-carbonyl group of this compound is an excellent electrophile for reactions with azomethine ylides, generated in situ from an amino acid and an aldehyde, to construct spiro-pyrrolidine-oxindole scaffolds.
Caption: Workflow for the synthesis of spirooxindole derivatives.
Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol is a representative example of a 1,3-dipolar cycloaddition reaction.
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in anhydrous methanol (20 mL), add sarcosine (1.5 mmol).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Time (h) | Yield (%) |
| 4,6-Dimethoxyisatin | Sarcosine | Benzaldehyde | MeOH | 5 | ~85-95 |
| 4,6-Dimethoxyisatin | Proline | Isatin | EtOH | 6 | ~80-90 |
Synthesis of Pyrroloquinazoline Derivatives via Mannich Reaction
The activated 4,6-dimethoxyindole nucleus, derived from the corresponding isatin, can undergo Mannich reactions to yield complex heterocyclic systems like pyrroloquinazolines.[5] This transformation highlights the enhanced reactivity of the C7 position of the indole ring.
Caption: Synthesis of pyrroloquinazolines via Mannich reaction.
Experimental Protocol: Synthesis of a Pyrroloquinazoline Derivative
This protocol is adapted from related Mannich reactions on activated indoles.[5]
Materials:
-
A 4,6-dimethoxy-2,3-disubstituted indole (precursor)
-
A bis(aminol)ether
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the 4,6-dimethoxy-2,3-disubstituted indole (1.0 mmol) in anhydrous DCM (15 mL) under an inert atmosphere.
-
Add the bis(aminol)ether (1.1 mmol) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (0.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Indole Precursor | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| 4,6-Dimethoxy-2,3-diphenylindole | bis(aminol)ether | TFAA | DCM | 24 | 60-70 |
Synthesis of Thiadiazole and Schiff Base Derivatives
The versatile indole scaffold, particularly when functionalized, can be a starting point for a variety of heterocyclic systems with potential biological activities, including antibacterial and antitumor properties.[8][9]
Caption: Multi-step synthesis of a Schiff base from 4,6-dimethoxy-1H-indole.
Experimental Protocol: Synthesis of a Thiadiazole Derivative (R4)
This protocol is based on the synthesis of heterocyclic compounds from 4,6-dimethoxy-1H-indole.[8]
Materials:
-
2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (Compound R1, derived from 4,6-dimethoxy-1H-indole and chloroacetic acid)
-
Thiosemicarbazide
-
10% Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Combine thiosemicarbazide (0.01 mol, 0.91 g) with 50 mL of 10% NaOH solution and stir for 20 minutes.
-
In a separate flask, dissolve compound R1 (0.01 mol, 2.35 g) in 50 mL of dioxane.
-
Add the solution of R1 to the thiosemicarbazide mixture.
-
Heat the combined mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and process as described in the source literature, which may involve neutralization and filtration to isolate the product.
-
Recrystallize the crude product from a suitable solvent.
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
| Compound (R1) | Thiosemicarbazide | Dioxane/NaOH(aq) | 24 | Not specified |
Conclusion
This compound and its derivatives are highly valuable and versatile synthons in heterocyclic chemistry. The electron-donating methoxy groups significantly influence the reactivity of the isatin core, enabling a wide range of transformations that lead to novel and biologically active molecules. The protocols provided herein serve as a practical guide for researchers engaged in the synthesis of complex heterocyclic compounds for applications in drug discovery and materials science. Further exploration of the reactivity of this scaffold is likely to yield new molecular entities with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 4,6-Dimethoxyindoline-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-alkylation of the isatin scaffold is a pivotal chemical transformation for the synthesis of a diverse array of biologically active compounds and synthetic intermediates. The introduction of an alkyl group at the nitrogen atom can significantly modulate the pharmacological properties of the resulting molecule, including its cytotoxic, antiviral, and enzyme inhibition activities.[1][2][3][4] This document provides a detailed protocol for the N-alkylation of 4,6-dimethoxyindoline-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry. The methodologies outlined are based on established procedures for the N-alkylation of isatin and its derivatives.
Reaction Principle:
The N-alkylation of this compound proceeds through a nucleophilic substitution reaction. In the presence of a suitable base, the acidic N-H proton of the isatin ring is abstracted to form a highly conjugated isatin anion. This anion then functions as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide or sulfate, to yield the N-alkylated product.[1] The selection of the base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield.
Data Presentation: Summary of Reaction Conditions for N-Alkylation of Isatins
The following table summarizes various reaction conditions reported for the N-alkylation of isatin and its derivatives, which can be adapted for this compound.
| Entry | Base | Solvent | Alkylating Agent | Method | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | Alkyl Halide | Conventional Heating | 12-24 h | 80 °C | Good | [4] |
| 2 | Cs₂CO₃ | DMF | Alkyl Halide | Conventional Heating | Not Specified | Not Specified | Good | [1][5] |
| 3 | K₂CO₃ | DMF | Alkyl Halide | Microwave | A few minutes | Not Specified | 76-94 | [6] |
| 4 | NaOEt | EtOH | Alkyl Halide | Microwave | A few minutes | Not Specified | 24-81 | [6] |
| 5 | NaH | Anhydrous Solvent | Alkyl Halide | Conventional Heating | Not Specified | Not Specified | Good | [7] |
| 6 | KF/Alumina | Acetonitrile | Alkyl Halide | Microwave | 25 min | 180 °C | Varies | [8] |
| 7 | K₂CO₃/KI | Acetonitrile | Benzyl Halide | Microwave | 10 min | 160 °C | Good | [8] |
Experimental Protocol: N-Alkylation of this compound
This protocol provides a general and reliable method for the N-alkylation of this compound using an alkyl halide.
1. Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
2. Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and heating mantle (for conventional heating) or a dedicated microwave reactor
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
3. Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to create a 0.2 M solution with respect to the this compound.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq.) to the mixture dropwise.
-
Reaction Execution (Choose one):
-
Conventional Heating: Heat the reaction mixture to 80 °C and stir vigorously.
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and heat according to the manufacturer's instructions. Initial conditions to explore could be 100-150 W for 5-15 minutes. Microwave-assisted reactions have been shown to significantly reduce reaction times.[1][6][8]
-
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes/EtOAc eluent) until the starting material is consumed. The reaction is typically complete within a few minutes for microwave heating or 12-24 hours for conventional heating.[4][7]
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure N-alkylated this compound.
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the N-alkylation of this compound.
Reaction Mechanism Diagram:
Caption: General mechanism for the N-alkylation of isatin.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,6-Dimethoxyindoline-2,3-dione as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,6-dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin, as a key starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for isatin derivatives and can be adapted for the 4,6-dimethoxy analogue to explore novel chemical entities with potential therapeutic applications. Isatin and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6]
Synthesis of this compound
The Sandmeyer methodology is a classical and widely employed method for the synthesis of isatin and its substituted derivatives.[3] This multi-step process typically starts from the corresponding aniline. While a specific protocol for 4,6-dimethoxyaniline is not detailed in the provided search results, the general Sandmeyer synthesis of isatins can be adapted.
Bioactive Molecules Derived from this compound
The reactivity of the C3-keto group and the acidic N-H proton of the isatin core allows for a variety of chemical modifications, leading to the generation of diverse molecular scaffolds with significant biological potential.
N-Substituted this compound Derivatives as Potential Enzyme Inhibitors
N-substituted isatins are a class of compounds that have shown promise as inhibitors of various enzymes, including carbonic anhydrases and cyclin-dependent kinases (CDKs), which are implicated in tumorigenesis.[2][3][7]
This protocol is a general guideline for the N-alkylation of isatin and can be optimized for specific alkylating agents.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired alkyl or benzyl halide (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃) (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water.
-
Purification: Collect the precipitated product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spirooxindole Derivatives of this compound with Anticancer Potential
Spirooxindoles are a prominent class of heterocyclic compounds that are prevalent in many natural products and have demonstrated a wide range of biological activities, particularly as anticancer agents.[8][9][10][11] The synthesis of spirooxindoles often involves a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from isatin and an amino acid, and a dipolarophile.
This one-pot, three-component reaction is a common method for the synthesis of pyrrolidinyl-spirooxindoles.
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an amino acid (e.g., sarcosine or proline, 1.2 mmol) in methanol (20 mL), add a suitable dipolarophile (e.g., an α,β-unsaturated ketone, 1.0 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to yield the desired spirooxindole derivative. Further purification can be achieved by column chromatography if necessary.
Quantitative Bioactivity Data
While specific IC₅₀ values for derivatives of this compound were not found in the provided search results, the following table summarizes the reported bioactivities for structurally related isatin derivatives to provide a basis for expected potency.
| Compound Class | Target/Activity | Reported IC₅₀ Range | Reference Compound(s) |
| Spirooxindole Analogs | Anticancer (PC3 cell line) | 3.7 ± 1.0 µM | Di-spirooxindole analog |
| Spirooxindole Analogs | Anticancer (HeLa cell line) | 7.1 ± 0.2 µM | Cyclohexanone engrafted di-spirooxindole |
| Isatin-triazole hydrazones | MARK4 Inhibition | Not specified | Isatin-triazole hydrazones |
| Isatin-based benzenesulfonamides | CDK2 Inhibition | Not specified | Hydrazino-isatin-based benzenesulfonamides |
| SHP1 Inhibitors | SHP1PTP Inhibition | 11 ± 3 μM | Isatin derivative 5a |
Signaling Pathways and Experimental Workflows
Diagram of CDK Inhibition and Cell Cycle Arrest
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Inhibitors of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Inhibition of CDK2 by an isatin derivative disrupts cell cycle progression, leading to arrest and apoptosis.
Experimental Workflow for Synthesis and Bio-evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of bioactive molecules from a this compound precursor.
References
- 1. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seejph.com [seejph.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 9. Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4,6-Dimethoxyindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of Schiff bases derived from 4,6-dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin). Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the basis for a wide array of compounds with significant biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4][5][6][7][8] The introduction of methoxy groups at the 4 and 6 positions of the isatin core can significantly modulate the electronic and lipophilic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy and target specificity.
This document offers detailed experimental protocols for the synthesis of these Schiff bases, summarizes key characterization data, and explores their potential applications in drug discovery, with a focus on their anticancer activities.
Key Applications in Drug Development
Schiff bases derived from isatin are a prominent class of compounds investigated for their therapeutic potential. The core isatin structure is a versatile building block for the development of agents targeting various biological pathways.[8] The derivatization of the C3-keto group into an azomethine linkage (-C=N-) to form Schiff bases has been shown to be a fruitful strategy in the generation of novel drug candidates.[4][5][6]
Anticancer Activity: A significant area of investigation for isatin-based Schiff bases is oncology.[1][2][3] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2][5] Specifically, isatin derivatives have been implicated in the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2][3] The Schiff bases of isatin have demonstrated potent cytotoxicity against a range of cancer cell lines, including those of the breast, liver, and colon.[2]
Antimicrobial Activity: Isatin Schiff bases have also demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[6][9] This makes them promising candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound. Optimization of reaction conditions may be necessary for specific primary amine substrates.
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes the condensation reaction between this compound and a primary amine to form the corresponding Schiff base.
Materials:
-
This compound
-
Substituted primary amine (e.g., substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm absolute ethanol.
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator.
Characterization: The synthesized Schiff bases should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the azomethine (C=N) bond, typically observed in the range of 1610-1690 cm⁻¹, and the disappearance of the C3-keto group of the isatin.[10]
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the final product.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[11]
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of Schiff bases.
Data Presentation
The following table summarizes typical characterization data for a series of hypothetical Schiff bases synthesized from this compound and various substituted anilines. This data is illustrative and will vary depending on the specific primary amine used.
| Compound ID | R-Group (on Aniline) | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (C=N, cm⁻¹) |
| SB-1 | H | C₁₇H₁₄N₂O₃ | 85 | 220-222 | 1635 |
| SB-2 | 4-Cl | C₁₇H₁₃ClN₂O₃ | 82 | 235-237 | 1638 |
| SB-3 | 4-OCH₃ | C₁₈H₁₆N₂O₄ | 88 | 215-217 | 1632 |
| SB-4 | 4-NO₂ | C₁₇H₁₃N₃O₅ | 78 | 250-252 | 1645 |
Potential Signaling Pathway Interactions
While specific signaling pathway data for Schiff bases of 4,6-dimethoxyisatin is limited, the broader class of isatin-derived compounds has been shown to interact with key cancer-related signaling pathways. The diagram below illustrates a potential mechanism of action for these compounds as anticancer agents, focusing on the inhibition of Cyclin-Dependent Kinases (CDKs) and the subsequent effects on the cell cycle and apoptosis.
Caption: Potential mechanism of anticancer activity via CDK inhibition.
Disclaimer: The information provided in these application notes is intended for research and development purposes only. The protocols and potential applications should be evaluated and adapted by qualified personnel. All laboratory work should be conducted in accordance with standard safety practices.
References
- 1. scispace.com [scispace.com]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [ouci.dntb.gov.ua]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions of 4,6-Dimethoxyindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin, is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its electron-rich aromatic ring and reactive C-3 carbonyl group make it an ideal substrate for various condensation reactions, leading to the synthesis of a diverse array of derivatives with significant biological activities. Isatin and its derivatives have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer activities.[1][2][3] This document provides detailed experimental procedures for two key condensation reactions of this compound: the formation of Schiff bases and the Knoevenagel condensation.
Key Condensation Reactions
The reactivity of the C-3 carbonyl group of the isatin core is central to its utility in synthetic chemistry. This carbonyl group readily undergoes condensation with primary amines to form Schiff bases (imines) and with active methylene compounds in what is known as the Knoevenagel condensation.[4] These reactions are fundamental for the structural elaboration of the isatin scaffold, enabling the generation of libraries of compounds for drug discovery and other applications.
Schiff Base Formation
The reaction of this compound with primary amines yields corresponding Schiff bases. This reaction is typically catalyzed by a small amount of acid and proceeds via a nucleophilic addition-elimination mechanism.
General Reaction Scheme:
Experimental Protocol: Synthesis of a 4,6-Dimethoxyisatin Schiff Base
This protocol describes a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkyl amines)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol-water mixture)
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities (e.g., 0.01 mol) of this compound and the desired primary amine in warm absolute ethanol (50 mL).[2]
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the solution.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.[2][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to afford the pure Schiff base.[2]
-
Dry the purified product in a desiccator.
Data Presentation: Representative Schiff Base Synthesis
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Isatin (general) | p-Phenylenediamine | Ethanol | Glacial Acetic Acid | 4 | 68-80 | [6] |
| 5-Chloroisatin | 4-Amino-1,2,4-triazole derivative | Ethanol | Glacial Acetic Acid | 4 | Good | [2] |
| 5-Fluoroindolin-3-one | 4-Bromoaniline | Ethanol | - | 4-6 | 87 | [5] |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[4] In the case of this compound, the C-3 carbonyl group reacts with compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, barbituric acid). This reaction is typically catalyzed by a weak base.
General Reaction Scheme:
Experimental Protocol: Knoevenagel Condensation of this compound
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or other suitable solvent
-
Weak base catalyst (e.g., piperidine, triethylamine)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a reaction flask, suspend this compound (1 equivalent) in ethanol.
-
Add the active methylene compound (1-1.2 equivalents) to the suspension.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., a few drops).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, the product often precipitates from the reaction mixture.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purify the product by recrystallization from an appropriate solvent.
Data Presentation: Representative Knoevenagel Condensation
| Carbonyl Compound | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Reference |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Reflux | α,β-unsaturated enone | [4] |
| Aromatic aldehydes | 1H-Benzotriazole derivative | - | Chloroform | Reflux, 6-12 h | N-vinylindoles | [7] |
| p-Nitrobenzaldehyde | Dimedone | Pyrrolidine | Acetonitrile | Room temperature, 2h | Intercepted-Knoevenagel product | [8] |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for condensation reactions.
Caption: Mechanism of Schiff base formation.
Caption: Mechanism of Knoevenagel condensation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dimethoxyindoline-2,3-dione in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin, as a scaffold for the development of potent enzyme inhibitors. The indoline-2,3-dione (isatin) core is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of dimethoxy groups at the 4 and 6 positions can significantly influence its binding affinity and selectivity for various biological targets.
Overview of this compound
This compound is a solid, light yellow to green-yellow compound with a molecular weight of 207.18 g/mol .[1] Its chemical structure features an indole ring system with two ketone groups at positions 2 and 3, and two methoxy groups at positions 4 and 6. These functional groups provide multiple points for interaction with enzyme active sites and for further chemical modification to optimize inhibitory activity.
Applications in Enzyme Inhibition
The indoline-2,3-dione scaffold has been identified as a promising starting point for the development of inhibitors for a variety of enzymes. While specific inhibitory data for this compound is not extensively published, the broader class of isatin derivatives has shown significant activity against several enzyme families.
Carboxylesterase (CE) Inhibition
Isatins have been identified as potent and specific inhibitors of carboxylesterases, enzymes crucial for the metabolism and detoxification of numerous drugs.[2] The inhibitory potency of isatin derivatives is often correlated with their hydrophobicity.
α-Glucosidase and α-Amylase Inhibition
Derivatives of indoline-2,3-dione have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism and important targets for the management of type 2 diabetes.[3][4]
Cholinesterase Inhibition
The related isoindoline-1,3-dione scaffold has been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are therapeutic targets for Alzheimer's disease.[5] This suggests that indoline-2,3-diones may also possess activity against these enzymes.
Other Potential Targets
The isatin scaffold is present in compounds with a wide range of biological activities, including anticancer and antimicrobial effects, suggesting a broader potential for enzyme inhibition.[6][7][8][9]
Quantitative Data on Related Indoline-2,3-dione Derivatives
The following tables summarize the inhibitory activities of various indoline-2,3-dione and related derivatives against different enzymes. This data provides a valuable reference for the potential potency of this compound and its future derivatives.
Table 1: Inhibitory Activity of Indoline-2,3-dione Derivatives against α-Glucosidase and α-Amylase [3]
| Compound | Target Enzyme | IC50 (µM) |
| Analogue 11 | α-Glucosidase | 0.90 ± 0.10 |
| Analogue 1 | α-Glucosidase | 1.10 ± 0.10 |
| Analogue 6 | α-Glucosidase | 1.20 ± 0.10 |
| Acarbose (Standard) | α-Glucosidase | 11.50 ± 0.30 |
| Analogue 11 | α-Amylase | 1.10 ± 0.10 |
| Analogue 1 | α-Amylase | 1.30 ± 0.10 |
| Analogue 6 | α-Amylase | 1.60 ± 0.10 |
| Acarbose (Standard) | α-Amylase | 12.20 ± 0.30 |
Table 2: Inhibitory Activity of Isoindoline-1,3-dione Derivatives against Cholinesterases [5]
| Compound | Target Enzyme | IC50 (µM) |
| Derivative I (phenyl substituent) | Acetylcholinesterase (AChE) | 1.12 |
| Derivative III (diphenylmethyl moiety) | Butyrylcholinesterase (BuChE) | 21.24 |
Table 3: Cytotoxic Activity of 4,6-dimethoxy-1H-indole Derivatives against MCF7 Cells [8]
| Compound | IC50 (µg/mL) |
| R3 | 31.06 - 51.23 |
| R6 | 31.06 - 51.23 |
| R9 | 31.06 - 51.23 |
| R11 | 31.06 - 51.23 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 4,6-dimethoxyisatin.[1]
Step 1: Synthesis of 3,5-dimethoxyaniline hydrochloride
-
Dissolve 3,5-Dimethoxyaniline (1.30 mol) in diethyl ether (5.0 L) in a three-necked flask and cool to 0°C.
-
Pass HCl gas (227 g) over the solution over a period of 45 minutes.
-
Maintain the reaction temperature at 10°C for 45 minutes.
-
Filter the resulting mixture, wash the solid with isopropyl acetate (4 L), and dry under high vacuum at 45°C overnight to yield 3,5-dimethoxyaniline hydrochloride as a white solid.
Step 2: Synthesis of this compound
-
React the 3,5-dimethoxyaniline hydrochloride (0.105 mol) with oxalyl chloride (33 mL) in a three-necked flask equipped with a reflux condenser.
-
Heat the mixture to an external temperature of 170°C with stirring for 2 hours, during which oxalyl chloride will distill from the reaction mixture.
-
Cool the flask to 0°C and add methanol (40 mL).
-
Heat the mixture to reflux for 45 minutes.
-
Filter the hot mixture and wash the solid with methanol (80 mL) to obtain 4,6-dimethoxyisatin as a yellow-green solid.
Caption: Synthesis of this compound.
General Protocol for α-Glucosidase Inhibition Assay
This is a generalized protocol that can be adapted for testing this compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (or derivative) dissolved in DMSO
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the inhibitor (this compound) in DMSO.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor solution to the test wells and an equivalent volume of DMSO to the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding Na₂CO₃ solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for α-Glucosidase Inhibition Assay.
General Protocol for Carboxylesterase (CE) Inhibition Assay
This is a generalized protocol based on the principles of CE activity measurement.
Materials:
-
Human carboxylesterase (hCE1 or hCE2)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
This compound (or derivative) dissolved in DMSO
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a solution of the carboxylesterase in Tris-HCl buffer.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor solution to the test wells and DMSO to the control wells.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Start the reaction by adding the pNPA substrate.
-
Monitor the increase in absorbance at 405 nm for 5 minutes at 30-second intervals using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Determine the initial velocity of the reaction.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound as an enzyme inhibitor will depend on the specific target enzyme. For many enzymes, isatin derivatives act as competitive inhibitors, binding to the active site and preventing substrate access. The dione functionality can participate in hydrogen bonding and other interactions with active site residues.
In a broader cellular context, inhibition of key enzymes can have significant downstream effects. For example, inhibition of enzymes involved in cancer cell proliferation can lead to apoptosis. The study of related compounds has suggested mechanisms involving the inhibition of NADPH oxidase 4 (Nox4) and tubulin assembly.[9]
Caption: Generalized pathway of enzyme inhibition.
Conclusion
This compound represents a valuable chemical scaffold for the design and development of novel enzyme inhibitors. Its synthetic accessibility and the proven track record of the isatin core make it an attractive starting point for medicinal chemistry campaigns targeting a range of enzymes implicated in various diseases. Further investigation is warranted to fully elucidate the inhibitory profile and therapeutic potential of this compound and its derivatives.
References
- 1. 4,6-DIMETHOXY-1H-INDOLE-2,3-DIONE CAS#: 21544-81-0 [amp.chemicalbook.com]
- 2. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Iodoindoline-2,3-dione|CAS 20780-75-0 [benchchem.com]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Spiro-Derivatives from 4,6-Dimethoxyindoline-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiro-derivatives from 4,6-dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin. The methodologies outlined herein are based on established multi-component and cycloaddition reactions, offering efficient routes to novel spirooxindole scaffolds. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents, primarily through the inhibition of key cellular signaling pathways.
Introduction
Spirooxindoles are a privileged class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The unique three-dimensional architecture of the spirocyclic system imparts conformational rigidity, which can lead to high-affinity and selective binding to biological targets. The indoline-2,3-dione (isatin) core serves as a versatile starting material for the construction of a wide array of spiro-heterocycles. The presence of methoxy groups at the 4 and 6 positions of the isatin ring can significantly influence the electronic properties and biological activity of the resulting spiro-derivatives.
This guide focuses on two primary synthetic strategies for the construction of spiro-derivatives from this compound:
-
Three-Component Reactions with Active Methylene Compounds: This approach involves the condensation of this compound, an active methylene compound, and a third component in a one-pot synthesis. These reactions are often catalyzed and provide a rapid and atom-economical route to complex molecular architectures.
-
1,3-Dipolar Cycloaddition Reactions: This method utilizes the in situ generation of an azomethine ylide from this compound and an amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile to yield spiro-pyrrolidinyl and related heterocyclic systems.
The synthesized spiro-derivatives from this compound are particularly relevant in the context of cancer drug discovery. Many spirooxindoles have been shown to inhibit the p53-MDM2 protein-protein interaction and Polo-like kinase 4 (Plk4), both of which are critical targets in oncology.[1][2][3][4][5][6]
Synthetic Protocols and Methodologies
General Considerations
-
All reactions should be carried out in well-ventilated fume hoods.
-
Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where specified.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of products is typically achieved by column chromatography on silica gel.
-
Characterization of synthesized compounds should be performed using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
This protocol describes a general procedure for the synthesis of spiro[indoline-3,4'-pyran] derivatives via a three-component reaction of this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound (e.g., dimedone).
Reaction Scheme:
Caption: General workflow for the three-component synthesis.
Experimental Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the active methylene compound (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol).
-
Add a catalytic amount of a suitable base, such as piperidine or L-proline (10 mol%).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified spiro-derivative by spectroscopic methods.
Quantitative Data Summary (Representative Examples):
| Catalyst | Active Methylene Compound | 1,3-Dicarbonyl Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | Malononitrile | Dimedone | Ethanol | Reflux | 2-4 | 85-95 |
| L-proline | Ethyl Cyanoacetate | 1,3-Cyclohexanedione | Water | 80 | 3-5 | 80-90 |
| DABCO | Malononitrile | 4-Hydroxycoumarin | Ethanol | RT | 6-8 | 82-92 |
Note: Yields and reaction times are indicative and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Synthesis of Spiro-pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives through a [3+2] cycloaddition reaction between an in situ-generated azomethine ylide and a dipolarophile.
Reaction Scheme:
Caption: Workflow for 1,3-dipolar cycloaddition synthesis.
Experimental Procedure:
-
A mixture of this compound (1.0 mmol) and an amino acid (e.g., L-proline or sarcosine, 1.2 mmol) in methanol (15 mL) is stirred at room temperature for 15-20 minutes.
-
To this mixture, add the dipolarophile (1.0 mmol).
-
The reaction mixture is then refluxed for the required time (monitored by TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether or a hexane/ethyl acetate mixture to afford the crude product.
-
The crude product is purified by column chromatography on silica gel.
-
The final spiro-pyrrolidine derivative is characterized by spectroscopic techniques.[7][8]
Quantitative Data Summary (Representative Examples):
| Amino Acid | Dipolarophile | Solvent | Time (h) | Yield (%) |
| L-proline | (E)-Chalcone | Methanol | 4-6 | 80-90 |
| Sarcosine | N-Phenylmaleimide | Ethanol | 3-5 | 85-95 |
| Thioproline | 1,4-Naphthoquinone | Methanol | 5-7 | 75-85 |
Note: Yields and reaction times are indicative and may vary depending on the specific substrates and reaction conditions.
Potential Biological Activity and Signaling Pathways
Spirooxindole derivatives synthesized from this compound are promising candidates for anticancer drug development. Two key signaling pathways often implicated in their mechanism of action are the p53-MDM2 and Plk4 pathways.
p53-MDM2 Interaction Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein.[1] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that can disrupt the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[3] Spirooxindoles have been identified as potent inhibitors of this interaction.[1][3]
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4,6-Dimethoxyindoline-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4,6-dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin) and its derivatives. Isatin and its analogues are a significant class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] Their versatile chemical nature allows for substitutions at the nitrogen (N-), C2-, and C3-positions, leading to a diverse library of compounds with potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]
The following sections detail synthetic methodologies, present quantitative data in a structured format, and provide visual representations of the reaction pathways and experimental workflows.
I. Synthesis of the Parent Compound: this compound
The synthesis of the core scaffold, this compound, can be achieved through various established methods for isatin synthesis. A common and effective approach involves the cyclization of an appropriate aniline derivative. While direct synthesis of 4,6-dimethoxyisatin is not explicitly detailed in the provided search results, a plausible route can be adapted from the synthesis of other dimethoxy-substituted isatins, such as 5,6-dimethoxyisatin.[1] The Stolle procedure, which involves the reaction of an aniline with oxalyl chloride followed by cyclization, is a widely used method.[3]
Protocol 1: Synthesis of this compound via a Modified Stolle Synthesis
This protocol is adapted from general isatin synthesis methodologies.
Step 1: Acylation of 3,5-dimethoxyaniline
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a calcium chloride guard tube, dissolve 3,5-dimethoxyaniline in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of oxalyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
The resulting precipitate, N-(3,5-dimethoxyphenyl)oxalamic acid, is collected by filtration, washed with cold diethyl ether, and dried.
Step 2: Cyclization to this compound
-
To the dried N-(3,5-dimethoxyphenyl)oxalamic acid, add an excess of a suitable Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride, in a high-boiling inert solvent like nitrobenzene or under solvent-free conditions.[3]
-
Heat the mixture to a temperature sufficient to induce cyclization (typically 80-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice and hydrochloric acid.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Quantitative Data for Parent Compound Synthesis
| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) |
| 3,5-Dimethoxyaniline | Oxalyl Chloride, AlCl₃ | Diethyl ether, Nitrobenzene | 12-24 h | 0-120 | 65-80 | Not Reported |
Note: The yield and melting point are estimates based on similar reported syntheses and may vary.
II. Synthesis of N-Substituted this compound Derivatives
N-substituted isatin derivatives are commonly prepared by the reaction of the parent isatin with various haloalkanes in the presence of a base.[4]
Protocol 2: General Procedure for N-Alkylation/Arylation
-
Dissolve this compound in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, typically potassium carbonate (K₂CO₃), to the solution.
-
To the stirred suspension, add the desired alkyl or aryl halide (e.g., ethyl iodide, benzyl bromide).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for N-Substituted Derivatives
| Isatin Derivative | Alkyl/Aryl Halide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-ethyl-4,6-dimethoxyisatin | Ethyl iodide | K₂CO₃ | DMF | 12 | Room Temp | 85-95 |
| N-benzyl-4,6-dimethoxyisatin | Benzyl bromide | K₂CO₃ | DMF | 8 | 50 | 80-90 |
| N-allyl-4,6-dimethoxyisatin | Allyl bromide | K₂CO₃ | DMF | 10 | Room Temp | 82-92 |
Note: Yields are based on reported syntheses of similar N-substituted isatins.[4]
III. Synthesis of C3-Substituted this compound Derivatives
The C3-carbonyl group of isatins is highly reactive and readily undergoes condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and compounds with active methylene groups.
Protocol 3: Synthesis of 4,6-Dimethoxyisatin-3-thiosemicarbazone
Thiosemicarbazone derivatives of isatins are known for their diverse biological activities.[5]
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
A precipitate will form as the reaction proceeds.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the product with cold ethanol and dry to obtain the pure 4,6-dimethoxyisatin-3-thiosemicarbazone.
Quantitative Data for C3-Substituted Derivatives
| Isatin Derivative | Reagent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4,6-Dimethoxyisatin-3-thiosemicarbazone | Thiosemicarbazide | Glacial Acetic Acid | Ethanol | 3 | Reflux | >90 |
| 4,6-Dimethoxyisatin-3-(p-tolyl)hydrazone | p-Tolylhydrazine | Glacial Acetic Acid | Ethanol | 4 | Reflux | 85-95 |
Note: Yields are based on typical condensation reactions of isatins.
IV. Visualizing the Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic transformations and experimental workflows described in the protocols.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for N-substitution.
Caption: Synthesis of a C3-substituted derivative.
These protocols and diagrams provide a comprehensive guide for the synthesis of this compound and its derivatives, which are valuable scaffolds for further drug discovery and development efforts. Researchers should adapt and optimize these general procedures based on their specific substrates and laboratory conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethoxyindoline-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and established method for the synthesis of isatins, including substituted analogs like 4,6-dimethoxyisatin, is the Sandmeyer isatin synthesis.[1][2] This two-step process begins with the reaction of the corresponding aniline (in this case, 3,5-dimethoxyaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the desired isatin.[1][3][4]
Q2: What are the main challenges in synthesizing substituted isatins like the 4,6-dimethoxy derivative?
A2: Common challenges include low yields, the formation of tarry byproducts, and incomplete cyclization, particularly when dealing with substituted anilines.[5] The electronic properties of the substituents on the aniline ring can significantly influence the reaction's success. Additionally, achieving high purity of the final product can be difficult due to the presence of side products and unreacted starting materials.
Q3: Are there alternative synthetic methods to the Sandmeyer synthesis?
A3: Yes, other methods for isatin synthesis include the Stolle, Martinet, and Gassman syntheses.[3][6] The Stolle synthesis, for instance, involves the reaction of an aniline with oxalyl chloride followed by cyclization with a Lewis acid.[3][7] However, for some substituted isatins, these methods can also result in low yields. For example, the Stolle procedure was reported to give a very poor yield for the synthesis of 6,7-dimethoxyisatin.[8]
Q4: How does the substitution pattern of the starting aniline affect the reaction?
A4: The position and electronic nature of substituents on the aniline ring are critical. Electron-donating groups, such as methoxy groups, can influence the reactivity of the aromatic ring and the stability of reaction intermediates. For meta-substituted anilines like 3,5-dimethoxyaniline, the cyclization step of the Sandmeyer synthesis is expected to yield the 4,6-disubstituted isatin.
Q5: What are some common impurities in isatin synthesis?
A5: Besides unreacted starting materials and tar-like polymers, a common impurity is the corresponding isatin oxime, which can form from the isonitrosoacetanilide intermediate. In the case of using sulfuric acid for cyclization, sulfonation of the aromatic ring can also occur as a side reaction, leading to a loss of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Isonitrosoacetanilide Intermediate | Incomplete reaction of the aniline. | Ensure all reagents are of high purity. Use a slight excess of hydroxylamine hydrochloride. Monitor the reaction by TLC to ensure the complete consumption of the aniline. |
| Precipitation of aniline sulfate. | Ensure the aniline is fully dissolved in the acidic aqueous solution before adding the other reagents. Maintaining a homogeneous solution is crucial. | |
| Low Yield of this compound | Incomplete cyclization of the intermediate. | Ensure the isonitrosoacetanilide intermediate is thoroughly dried before adding it to the strong acid. For substrates with poor solubility in sulfuric acid, consider using methanesulfonic acid as an alternative cyclizing agent.[5] |
| Decomposition during cyclization. | Add the intermediate to the acid in small portions with efficient stirring and cooling to maintain the recommended temperature range (typically 60-80°C).[9] Avoid overheating, as it can lead to charring and decomposition. | |
| Formation of Tarry Byproducts | Decomposition of starting materials or intermediates at high temperatures. | Maintain strict temperature control during both steps of the synthesis. Ensure the aniline is completely dissolved before heating in the first step. Purify the crude isonitrosoacetanilide intermediate before the cyclization step. |
| Product is a Sticky, Impure Solid | Presence of unreacted starting materials, side products (e.g., isatin oxime), or tar. | Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture. An alternative purification method involves dissolving the crude isatin in a dilute sodium hydroxide solution, filtering off any insoluble impurities, and then re-precipitating the isatin by acidifying the filtrate with an acid like acetic or hydrochloric acid.[9] |
| Difficulty in Isolating the Product | Product is too soluble in the reaction mixture. | After cyclization, pour the reaction mixture onto a large amount of crushed ice to precipitate the crude product. Ensure the final mixture is strongly acidic to minimize the solubility of the isatin. |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
This is a generalized procedure based on the Sandmeyer synthesis and should be optimized for the specific substrate.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-dimethoxyphenyl)acetamide (Intermediate)
-
In a large flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (e.g., 250 g per 0.25 mol of aniline) in water.
-
Prepare a solution of 3,5-dimethoxyaniline (1.0 eq) in water with concentrated hydrochloric acid (e.g., 1 mL per 1 g of aniline).
-
Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water.
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Add the aniline solution to the chloral hydrate solution, followed by the hydroxylamine hydrochloride solution.
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Heat the mixture with stirring. The reaction temperature should be carefully controlled, typically between 80-100°C.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.
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Cool the mixture and filter the precipitated isonitrosoacetanilide intermediate.
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Wash the solid with cold water and dry it thoroughly.
Step 2: Cyclization to this compound
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In a separate flask, carefully heat concentrated sulfuric acid to approximately 60°C.
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Slowly and in small portions, add the dried isonitrosoacetanilide intermediate from Step 1 to the hot sulfuric acid with vigorous stirring. The temperature should be maintained between 60-80°C.[9] This step is exothermic and requires careful control.
-
After the addition is complete, continue heating and stirring at 80°C for a short period (e.g., 10-15 minutes) to ensure complete cyclization.
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Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with stirring.
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Allow the mixture to stand for about an hour to allow for complete precipitation of the product.
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Filter the orange-red precipitate, wash it thoroughly with cold water until the washings are neutral, and dry the crude this compound.
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Purify the crude product by recrystallization from glacial acetic acid or by the base-acid treatment described in the troubleshooting guide.
Data Presentation
Effective optimization of the synthesis requires careful tracking of experimental parameters and outcomes. Below is a template for tabulating your results.
| Experiment ID | Starting Aniline (eq) | Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purified Yield (%) | Purity (e.g., by HPLC) | Notes |
| 46DM-001 | 1.0 | H₂SO₄ | 70 | 0.5 | Initial trial | |||
| 46DM-002 | 1.0 | H₂SO₄ | 80 | 0.5 | Increased temperature | |||
| 46DM-003 | 1.0 | H₂SO₄ | 60 | 1.0 | Lowered temp, increased time | |||
| 46DM-004 | 1.0 | CH₃SO₃H | 80 | 0.5 | Alternative acid |
Visualizations
Caption: Synthetic pathway for this compound via Sandmeyer synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 3. ijcmas.com [ijcmas.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmc.gov.in [nmc.gov.in]
- 7. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Synthesis of 4,6-Dimethoxyindoline-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Stolle synthesis, a common and effective method.[1][2]
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Yield | Incomplete acylation of 3,5-dimethoxyaniline. | - Ensure oxalyl chloride is fresh and used in slight excess (e.g., 1.1-1.2 equivalents).- Carry out the reaction under strictly anhydrous conditions, as oxalyl chloride reacts readily with moisture.[2] |
| Incomplete cyclization of the N-(3,5-dimethoxyphenyl)oxamic acid chloride intermediate. | - Use a suitable Lewis acid catalyst such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).- Ensure the intermediate is dry before adding the Lewis acid.- Optimize the reaction temperature for the cyclization step; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. | |
| Decomposition of starting material or intermediates. | - The electron-donating methoxy groups can make the aniline starting material and the intermediate more susceptible to oxidation and other side reactions. Maintain a low reaction temperature during the initial acylation step.- For the cyclization step, add the Lewis acid portion-wise to control the exotherm. | |
| Dark-Colored or Tar-Like Product | Polymerization or decomposition of the starting material or intermediates. | - Ensure complete dissolution of the 3,5-dimethoxyaniline before adding oxalyl chloride.- Maintain the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.- Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid or ethanol. |
| Oxidation of the electron-rich aromatic ring. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting aniline.- Unreacted 3,5-dimethoxyaniline can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl), though this may not be suitable if the product itself is acid-sensitive. |
| Formation of isomeric byproducts. | - While less of a concern with the symmetrical 3,5-dimethoxyaniline, incomplete reaction or side reactions can lead to impurities that are difficult to separate.- Column chromatography on silica gel may be necessary if recrystallization is ineffective. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is a good starting point. | |
| Inconsistent Results | Variability in reagent quality. | - Use freshly distilled or high-purity 3,5-dimethoxyaniline.- Ensure the oxalyl chloride is of high purity and has not been exposed to moisture. |
| Inconsistent reaction conditions. | - Carefully control the reaction temperature at each step.- Ensure consistent and efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Stolle synthesis is a widely used and effective method.[1][2] This typically involves a two-step process:
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Acylation: Reaction of 3,5-dimethoxyaniline with oxalyl chloride to form N-(3,5-dimethoxyphenyl)oxamic acid chloride.
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Cyclization: Intramolecular Friedel-Crafts acylation of the intermediate in the presence of a Lewis acid catalyst to yield the final product.
Q2: How do the methoxy groups at positions 4 and 6 influence the synthesis?
A2: The two methoxy groups are electron-donating, which activates the aromatic ring. This has several implications:
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Increased Reactivity: The starting material, 3,5-dimethoxyaniline, is more nucleophilic than aniline, which can lead to a more vigorous reaction with oxalyl chloride.
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Potential for Side Reactions: The increased electron density on the aromatic ring can make it more susceptible to oxidation and other side reactions, potentially leading to colored impurities or tar formation. Careful temperature control is crucial.
-
Facilitated Cyclization: The electron-donating nature of the methoxy groups facilitates the intramolecular Friedel-Crafts acylation (cyclization) step.
Q3: What are the key experimental parameters to control for a successful synthesis?
A3: The following parameters are critical:
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Anhydrous Conditions: Oxalyl chloride is highly reactive towards water, so all glassware and solvents should be thoroughly dried, and the reaction should be protected from atmospheric moisture.[2]
-
Temperature Control: The initial reaction with oxalyl chloride should be kept at a low temperature (e.g., 0 °C) to control the exothermic reaction. The cyclization step will likely require heating, but the temperature should be carefully optimized to ensure complete reaction without causing decomposition.
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Choice and Amount of Lewis Acid: Aluminum chloride (AlCl₃) is a common choice for the cyclization step. The stoichiometry of the Lewis acid is important; a slight excess is often used to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot, you can track the consumption of the starting aniline and the formation of the product.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is the most common method for purification.[3] Suitable solvents include glacial acetic acid, ethanol, or a mixture of ethanol and water. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.
Q6: How can I confirm the identity and purity of my final product?
A6: The identity and purity of this compound can be confirmed using several analytical techniques:
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NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation. The 1H NMR spectrum should show characteristic signals for the aromatic protons and the methoxy groups.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Melting Point: A sharp melting point close to the literature value indicates high purity.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups and other functional groups present in the molecule.
Experimental Protocols
Synthesis of this compound (Stolle Synthesis)
Step 1: Acylation of 3,5-Dimethoxyaniline
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To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethoxyaniline (1 equivalent).
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Dissolve the aniline in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction by TLC until the starting aniline is consumed.
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Remove the solvent under reduced pressure to obtain the crude N-(3,5-dimethoxyphenyl)oxamic acid chloride. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to this compound
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In a separate flask, place anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and suspend it in a high-boiling inert solvent such as carbon disulfide or 1,2-dichloroethane.
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Heat the suspension to reflux.
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Add the crude N-(3,5-dimethoxyphenyl)oxamic acid chloride from Step 1 portion-wise to the refluxing suspension.
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Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
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Stir the mixture until the ice has melted, and the product precipitates.
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Collect the solid product by vacuum filtration and wash it with cold water.
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Dry the crude product in a vacuum oven.
Purification: Recrystallization
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Dissolve the crude this compound in a minimum amount of hot solvent (e.g., glacial acetic acid or ethanol).
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4,6-Dimethoxyindoline-2,3-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4,6-dimethoxyindoline-2,3-dione. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound, like other isatin derivatives, are column chromatography and recrystallization. Column chromatography is effective for separating the desired compound from a complex mixture of impurities, while recrystallization is useful for achieving high purity when a suitable solvent is found.
Q2: What are the typical appearances of pure this compound?
A2: Pure this compound is expected to be a colored solid. Isatin, the parent compound, is an orange-red solid, and its derivatives often exhibit similar colors. The exact color can vary depending on the crystalline form and residual impurities.
Q3: How can I assess the purity of my purified this compound?
A3: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) provides a quick qualitative check for the presence of impurities. For quantitative analysis and confirmation of the structure, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.
Q4: What are some potential sources of impurities in the synthesis of this compound?
A4: Impurities can arise from various sources during the synthesis of this compound. These may include unreacted starting materials, byproducts from side reactions such as incomplete cyclization or oxidation, and decomposition of the product under harsh reaction conditions. For instance, in syntheses starting from substituted anilines, incomplete reactions or side reactions on the aromatic ring can lead to impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after purification | Compound loss during transfers: Multiple transfer steps can lead to significant loss of material. | Minimize the number of transfers. Ensure all vessels are thoroughly rinsed with the appropriate solvent to recover as much product as possible. |
| Inappropriate solvent for extraction or recrystallization: The compound may be partially soluble in the wash solvent or highly soluble in the recrystallization mother liquor. | Select solvents with optimal solubility characteristics. For recrystallization, a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. | |
| Decomposition on silica gel: The compound may be unstable on the acidic surface of standard silica gel. | Deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine in the eluent. Alternatively, consider using a different stationary phase such as neutral alumina. | |
| Product is an oil or "goo" and does not solidify | Residual solvent: High-boiling point solvents (e.g., DMF, DMSO) used in the reaction may be difficult to remove completely. | Dry the product under high vacuum for an extended period, possibly with gentle heating. Co-evaporation with a lower-boiling point solvent like toluene can also help remove residual high-boiling solvents. |
| Presence of impurities: Impurities can lower the melting point and inhibit crystallization. | Purify the product further using column chromatography to remove impurities. | |
| Product is inherently an oil at room temperature: Some derivatives may not be crystalline solids at ambient temperatures. | If the product is pure and still an oil, it may be its natural state. Confirm purity using analytical techniques like NMR and MS. | |
| Multiple spots on TLC after purification | Incomplete separation during column chromatography: The chosen eluent system may not be optimal for separating the product from all impurities. | Optimize the mobile phase for column chromatography by testing various solvent mixtures and gradients using TLC. A common starting point for isatin derivatives is a hexane/ethyl acetate mixture. |
| Decomposition of the product on the TLC plate: The compound may be unstable on the silica gel of the TLC plate. | Spot the TLC plate and develop it immediately. Consider using TLC plates with a different stationary phase if decomposition is suspected. | |
| Co-elution of impurities: An impurity may have a similar polarity to the product, causing it to elute at the same time. | Try a different solvent system or a different stationary phase (e.g., reverse-phase chromatography) to alter the elution order. | |
| Unexpected color of the final product | Presence of colored impurities: Highly colored byproducts can be difficult to remove completely. | Recrystallization is often effective at removing colored impurities. The use of activated charcoal during recrystallization can also help decolorize the solution, but it may also adsorb some of the product. |
| Oxidation: The product may be susceptible to air oxidation, leading to the formation of colored degradation products. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating and long-term storage. |
Data Presentation
The following table summarizes expected, though hypothetical, quantitative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Material Purity (%) | Mobile Phase / Solvent | Typical Yield (%) | Final Purity (%) | Reference |
| Column Chromatography | ~70 | Hexane:Ethyl Acetate (Gradient) | 60-80 | >95 | General technique for isatin derivatives |
| Recrystallization | >90 | Ethanol/Water | 70-90 | >98 | General technique for polar organic compounds |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
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Preparation of the Stationary Phase:
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Choose a column of appropriate size based on the amount of crude product.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
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Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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For "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent via rotary evaporation to obtain a free-flowing powder, and carefully add this powder to the top of the prepared column.
-
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Elution and Fraction Collection:
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Begin elution with the low-polarity mobile phase.
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Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
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Product Isolation:
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Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization.
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Solvent Selection:
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Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or mixtures with water are often good starting points for polar compounds.
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
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If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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To maximize crystal formation, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.
-
-
Crystal Collection and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under high vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
Technical Support Center: Synthesis of 4,6-Dimethoxyindoline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing isatins, including this compound, are the Sandmeyer and Stolle syntheses.[1]
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Sandmeyer Isatin Synthesis: This classic method involves the reaction of 3,5-dimethoxyaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the desired isatin.[1][2]
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Stolle Isatin Synthesis: This alternative route involves the reaction of 3,5-dimethoxyaniline with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride, leads to the formation of this compound.[1][2]
Q2: What are the expected side products in the synthesis of this compound?
A2: Several side products can arise depending on the chosen synthetic route and reaction conditions. Common side products include:
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Isomeric Isatins: Due to the directing effects of the two methoxy groups on the aniline starting material, the formation of the regioisomeric 6-hydroxy-4-methoxyindoline-2,3-dione or even the 4-hydroxy-6-methoxy isomer is a possibility, especially under harsh acidic conditions that can cause demethylation.
-
Isatin Oxime: In the Sandmeyer synthesis, the isonitrosoacetanilide intermediate can be converted to the corresponding isatin oxime.[3]
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Tar Formation: The use of strong acids and high temperatures can lead to the decomposition of starting materials and intermediates, resulting in the formation of intractable tar.[4]
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Incomplete Cyclization: Residual amounts of the isonitrosoacetanilide (in the Sandmeyer synthesis) or the chlorooxalylanilide (in the Stolle synthesis) may remain if the cyclization step is incomplete.
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Demethylation Products: Strong acids like sulfuric acid or Lewis acids can potentially cause demethylation of one or both methoxy groups, leading to the formation of hydroxy-substituted isatins.
Q3: How can I purify the crude this compound?
A3: Purification of the crude product is typically achieved through recrystallization or column chromatography.
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Recrystallization: Solvents such as ethanol, acetic acid, or mixtures of ethyl acetate and hexanes can be effective for recrystallization.[2]
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Column Chromatography: For separating isomeric impurities or other closely related side products, silica gel column chromatography is often necessary. A gradient of ethyl acetate in hexanes is a common eluent system.[5]
-
Bisulfite Adduct Formation: A classic method for purifying isatins involves the formation of a water-soluble bisulfite addition product. The isatin can be regenerated by treating the purified adduct with acid.[6]
Troubleshooting Guides
Low or No Yield of this compound
| Possible Cause | Recommended Solutions |
| Incomplete formation of the isonitrosoacetanilide intermediate (Sandmeyer) | - Ensure high purity of 3,5-dimethoxyaniline, chloral hydrate, and hydroxylamine hydrochloride.- Optimize reaction time and temperature for the condensation step. Monitor reaction progress by TLC. |
| Incomplete formation of the chlorooxalylanilide intermediate (Stolle) | - Use a slight excess of oxalyl chloride.- Ensure strictly anhydrous reaction conditions. |
| Inefficient cyclization | - Sandmeyer: Ensure the isonitrosoacetanilide is dry before adding to the acid. Control the temperature of the acid during addition to prevent decomposition. Consider using alternative acids like polyphosphoric acid or methanesulfonic acid, which can improve solubility and reduce side reactions.[4]- Stolle: Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄). Ensure the chlorooxalylanilide intermediate is dry. |
| Decomposition of starting materials or intermediates | - Maintain the lowest possible temperature that still allows for a reasonable reaction rate.- For the Sandmeyer cyclization, add the intermediate portion-wise to the pre-heated acid to control the exotherm. |
Presence of Significant Impurities
| Impurity | Possible Cause | Recommended Solutions |
| Isomeric Isatins (e.g., 6-hydroxy-4-methoxyindoline-2,3-dione) | - Harsh acidic conditions causing demethylation and rearrangement. | - Use milder cyclization conditions (e.g., methanesulfonic acid instead of sulfuric acid).- Carefully control the reaction temperature and time.- Separate isomers using column chromatography. |
| Isatin Oxime (Sandmeyer) | - Reaction of hydroxylamine (formed from hydrolysis of the intermediate) with the isatin product. | - Introduce a "decoy agent" such as acetone during the workup to react with any free hydroxylamine.[3] |
| Tar Formation | - High reaction temperatures and/or prolonged reaction times in strong acid. | - Optimize reaction temperature and time. Ensure complete dissolution of the starting material before proceeding with the reaction. |
| Unreacted Intermediates | - Incomplete cyclization. | - Increase reaction time or temperature, or use a stronger acid/Lewis acid. Monitor the reaction by TLC to ensure completion. |
Experimental Protocols
Sandmeyer Synthesis of this compound (Proposed)
Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide
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In a suitable flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (10 eq) in water.
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Add a solution of 3,5-dimethoxyaniline (1.0 eq) in dilute hydrochloric acid.
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Add a solution of hydroxylamine hydrochloride (1.5 eq) in water.
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Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
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Cool the reaction mixture in an ice bath to precipitate the product.
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Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
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Carefully add concentrated sulfuric acid to a flask and warm it to 50-60°C.
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Slowly add the dry N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide from Step 1 in portions, maintaining the temperature between 60-70°C.
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After the addition is complete, heat the mixture to 80°C for 10-15 minutes.
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Cool the reaction mixture to room temperature and pour it onto crushed ice.
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The precipitated crude product is collected by filtration, washed with water until the filtrate is neutral, and dried.
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Purify the crude product by recrystallization or column chromatography.
Stolle Synthesis of this compound (Proposed)
Step 1: Synthesis of N-(3,5-dimethoxyphenyl)chlorooxoacetamide
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Dissolve 3,5-dimethoxyaniline (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or THF) under an inert atmosphere.
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Cool the solution in an ice bath and add oxalyl chloride (1.1 eq) dropwise.
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Allow the reaction to stir at room temperature until completion (monitor by TLC).
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Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude intermediate.
Step 2: Friedel-Crafts Cyclization
-
Dissolve the crude N-(3,5-dimethoxyphenyl)chlorooxoacetamide in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the solution and add a Lewis acid (e.g., aluminum chloride, 1.2 eq) portion-wise.
-
Heat the reaction mixture to effect cyclization, monitoring the progress by TLC.
-
After completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Sandmeyer synthesis pathway for this compound.
Caption: Stolle synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. biomedres.us [biomedres.us]
- 3. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
optimization of reaction conditions for 4,6-Dimethoxyindoline-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and optimization of 4,6-Dimethoxyindoline-2,3-dione (also known as 4,6-Dimethoxyisatin). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective method for synthesizing this compound is the reaction of 3,5-dimethoxyaniline hydrochloride with oxalyl chloride. This is a variation of the Stolle synthesis of isatins. The general two-step process involves the formation of the anilinium salt followed by cyclization.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is 3,5-dimethoxyaniline. Other essential reagents include hydrochloric acid (gas or concentrated solution) to form the hydrochloride salt, and oxalyl chloride for the cyclization step. Methanol is often used for the workup and purification.
Q3: What are the typical reaction conditions?
A3: The formation of 3,5-dimethoxyaniline hydrochloride is typically carried out at a low temperature (around 0°C). The subsequent reaction with oxalyl chloride requires elevated temperatures, often in the range of 170°C, followed by a reflux in methanol.
Q4: What is the expected yield for this synthesis?
A4: With optimized conditions, the yield for the conversion of 3,5-dimethoxyaniline hydrochloride to 4,6-dimethoxyisatin can be around 79%.[1]
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The reported melting point is in the range of 300-304°C.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the hydrochloride salt. 2. Moisture in the reaction. 3. Insufficient heating during the reaction with oxalyl chloride. 4. Degradation of the product during workup. | 1. Ensure complete precipitation of the hydrochloride salt by passing sufficient HCl gas or using an adequate amount of concentrated HCl. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 3. Ensure the reaction temperature reaches and is maintained at the specified level (e.g., 170°C external temperature). 4. Avoid prolonged heating during the methanol reflux and ensure rapid filtration of the hot solution. |
| Product is Impure (Discolored) | 1. Presence of unreacted starting materials. 2. Formation of side products due to excessive heating. 3. Incomplete washing of the final product. | 1. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). 2. Carefully control the reaction temperature and time to minimize the formation of degradation products. 3. Wash the filtered product thoroughly with methanol to remove soluble impurities. Recrystallization from a suitable solvent may be necessary. |
| Reaction Fails to Start | 1. Poor quality of starting materials or reagents. 2. Incorrect reaction setup. | 1. Verify the purity of 3,5-dimethoxyaniline and oxalyl chloride. Use freshly opened or properly stored reagents. 2. Check that the reaction is being adequately stirred and heated. Ensure the reflux condenser is functioning correctly. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvent. 2. Fine precipitate that is difficult to filter. | 1. If the product is soluble in methanol, cooling the mixture to a lower temperature before filtration may improve recovery. 2. Use a finer porosity filter paper or a Büchner funnel with a filter aid. Allow the precipitate to settle before decanting the supernatant and then filtering the remaining slurry. |
Experimental Protocols
Synthesis of 3,5-Dimethoxyaniline Hydrochloride
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In a 5 L three-necked flask, dissolve 199 g (1.30 mol) of 3,5-dimethoxyaniline in 5.0 L of ether.
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Cool the solution to 0°C using an ice bath.
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Bubble HCl gas (227 g) through the solution over a period of 45 minutes.
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Maintain the reaction mixture at 10°C for an additional 45 minutes.
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Filter the resulting precipitate, wash it with 4 L of isopropyl acetate, and dry it under high vacuum at 45°C overnight to yield 3,5-dimethoxyaniline hydrochloride as a white solid (yield: ~98%).[1]
Synthesis of this compound
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In a 3-necked flask equipped with a reflux condenser, place 20 g (0.105 mol) of 3,5-dimethoxyaniline hydrochloride.
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Add 33 mL of oxalyl chloride to the flask.
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Heat the mixture to an external temperature of 170°C with stirring for 2 hours, during which oxalyl chloride will distill from the reaction mixture.
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Cool the flask to 0°C in an ice bath.
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Carefully add 40 mL of methanol to the flask.
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Heat the mixture to reflux for 45 minutes.
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Filter the hot solution and wash the collected solid with 80 mL of methanol.
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The resulting 4,6-dimethoxyisatin is obtained as a yellow-green solid (yield: ~79%).[1]
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | Starting Material |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | Reagent |
| This compound | C₁₀H₉NO₄ | 207.18 | Product |
Table 2: Optimized Reaction Conditions
| Parameter | Value | Notes |
| Reaction Temperature | 170°C (external) | For the reaction with oxalyl chloride. |
| Reaction Time | 2 hours | For the reaction with oxalyl chloride. |
| Reflux Time (Methanol) | 45 minutes | For workup and purification. |
| Solvent | Ether, Methanol | Ether for hydrochloride formation, Methanol for workup. |
| Yield | ~79% | For the conversion from the hydrochloride salt.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for low product yield.
References
Technical Support Center: 4,6-Dimethoxyindoline-2,3-dione Reactions
Welcome to the technical support center for 4,6-dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with the synthesis and subsequent reactions of this electron-rich isatin derivative, with a primary focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize this compound. Which synthetic route is recommended?
A1: While the Sandmeyer isatin synthesis is a classic method, it is often inefficient for electron-rich anilines like 3,5-dimethoxyaniline, leading to low yields and side products. A more reliable and higher-yielding method is a modification of the Stolle synthesis. This involves reacting 3,5-dimethoxyaniline hydrochloride with oxalyl chloride at high temperatures, followed by methanolysis. This route has been reported to produce 4,6-dimethoxyisatin in yields as high as 79%.[1]
Q2: My Sandmeyer synthesis of 4,6-dimethoxyisatin is resulting in a low yield and significant tar formation. What is causing this?
A2: Low yields in the Sandmeyer synthesis of isatins with electron-donating groups (EDGs) like methoxy groups are a known issue.[2][3] The EDGs activate the aromatic ring, making it susceptible to side reactions such as sulfonation and promoting the formation of intractable tar under the harsh acidic conditions of the cyclization step.[3] Incomplete formation of the isonitrosoacetanilide intermediate can also contribute to low yields.
Q3: I am struggling with the N-alkylation of my 4,6-dimethoxyisatin. The reaction is incomplete and the yield is poor. How can I improve it?
A3: Incomplete N-alkylation is often due to suboptimal base or solvent selection. A common and effective system for N-alkylation of isatins is using potassium carbonate (K₂CO₃) as the base in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). To drive the reaction to completion, ensure all reagents are anhydrous, use a slight excess of the alkylating agent and base, and consider increasing the reaction temperature. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[3]
Q4: After N-alkylation, I am left with an oily residue that is difficult to purify and solidify. What are the best practices for purification?
A4: Oily products in N-alkylation reactions are common, often due to residual high-boiling solvents like DMF or impurities. First, ensure all solvent is removed under a high vacuum. If the product is still an oil, trituration (scratching or stirring the oil with a non-polar solvent like hexanes or diethyl ether) can induce crystallization. If that fails, purification via flash column chromatography is recommended. For stubborn impurities, recrystallization from a suitable solvent system (e.g., ethanol, or a dichloromethane/hexanes mixture) can yield a pure, solid product.
Q5: I want to perform a Wittig reaction on the C3-carbonyl of 4,6-dimethoxyisatin. Are there any specific challenges I should anticipate?
A5: The C3-carbonyl of isatin is electrophilic and generally reactive. However, the electron-donating methoxy groups at the 4 and 6 positions reduce the electrophilicity of this carbonyl. This can lead to slower reaction rates or require more reactive (less stabilized) Wittig reagents compared to reactions with unsubstituted or electron-deficient isatins. Sterically hindered ketones can also present challenges for Wittig reactions, sometimes resulting in low yields.
Troubleshooting Guides
Guide 1: Synthesis of this compound
Problem: Low yield (<20%) when using the Sandmeyer isatin synthesis protocol.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Electron-Rich Substrate | The Sandmeyer method is known to be low-yielding for anilines with strong electron-donating groups.[2][3] Solution: Switch to the recommended Stolle-type synthesis (see Experimental Protocol 1). This method avoids the harsh acidic cyclization of the isonitrosoacetanilide intermediate. |
| Tar Formation | Decomposition of starting materials or intermediates under strong acid and high heat.[3] Mitigation: Ensure the aniline starting material is fully dissolved before proceeding. Add the intermediate to the acid in small portions with efficient cooling to control the exothermic reaction. |
| Incomplete Cyclization | The isonitrosoacetanilide intermediate may have poor solubility in concentrated sulfuric acid. Mitigation: Consider using methanesulfonic acid as the cyclization medium, which can improve solubility for lipophilic substrates.[4] |
| Purification Losses | The product can be lost during workup and recrystallization. Mitigation: After pouring the acidic reaction mixture onto ice, wash the crude precipitate thoroughly with cold water to remove residual acid. For recrystallization, use a minimal amount of hot solvent (e.g., glacial acetic acid) to avoid product loss in the mother liquor. |
Guide 2: N-Alkylation Reactions
Problem: Low yield of the N-alkylated product.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Deprotonation | The base is not strong enough or used in insufficient quantity to deprotonate the isatin N-H. Solution: Use a reliable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely ground and use a slight excess (e.g., 1.3 equivalents). Sodium hydride (NaH) is a stronger, effective alternative but requires strictly anhydrous conditions. |
| Suboptimal Solvent | The solvent may not adequately dissolve the reactants or facilitate the SN2 reaction. Solution: Use a polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP). Ensure the solvent is anhydrous. |
| Low Reaction Temperature | The reaction may be too slow at room temperature, especially with less reactive alkyl halides (e.g., alkyl chlorides). Solution: Heat the reaction mixture (e.g., 70-80 °C) and monitor progress by TLC. Alternatively, use microwave irradiation, which can significantly accelerate the reaction and improve yields.[3] |
| Side Reactions | The C3-carbonyl can undergo side reactions under basic conditions. O-alkylation is also a possible, though generally minor, side reaction. Mitigation: Avoid overly harsh bases or prolonged reaction times at high temperatures. N-alkylation is typically favored over O-alkylation. |
| Unreactive Alkylating Agent | Alkyl chlorides are less reactive than bromides and iodides. Solution: If possible, use the corresponding alkyl bromide or iodide. Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction with an alkyl chloride via the Finkelstein reaction. |
Guide 3: Wittig Reaction at the C3-Carbonyl
Problem: Low conversion to the desired alkene product.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Reduced Electrophilicity | The electron-donating methoxy groups decrease the reactivity of the C3-carbonyl. Solution: Use a more reactive, non-stabilized Wittig reagent (e.g., Ph₃P=CH₂). These are typically generated in situ using a strong base like n-BuLi or NaH. |
| Steric Hindrance | If the Wittig reagent is bulky, approach to the C3-carbonyl may be hindered. Solution: Use a less sterically demanding ylide if possible. For highly hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative. |
| Ylide Decomposition | The Wittig reagent may be unstable under the reaction conditions. Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the isatin solution slowly. Ensure anhydrous conditions, as ylides are sensitive to water. |
| Inappropriate Base | The base used to generate the ylide may not be strong enough. Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required. |
Data Presentation: Comparative Yields
Table 1: Comparison of Isatin Synthesis Methods for Electron-Rich Anilines
| Method | Substrate | Conditions | Reported Yield | Notes |
| Sandmeyer | Electron-rich anilines | Standard (H₂SO₄ cyclization) | Often low / Fails | Prone to side reactions and tar formation.[2][3] |
| Stolle-type | 3,5-Dimethoxyaniline HCl | Oxalyl chloride (neat, 170 °C), then MeOH | 79% | High-yielding, avoids harsh aqueous acid.[1] |
| Gassman | Electron-rich anilines | Multi-step via 3-methylthio-2-oxindole | 40-81% (general) | A good alternative, tolerant of EDGs.[5] |
Table 2: Representative Conditions for N-Alkylation of Isatins
| Base | Solvent | Method | Reaction Time | Temperature | Typical Yield | Reference |
| K₂CO₃ | DMF | Conventional | 24 h | Room Temp. | Moderate to Good | General Method |
| K₂CO₃ / Cs₂CO₃ | DMF / NMP | Microwave | 2-10 min | 100-150 °C | Good to Excellent | [3] |
| NaH | DMF | Conventional | 12-18 h | 0 °C to RT | Good to Excellent | General Method |
| NaOH | DMSO | Conventional | 24 h | Room Temp. | Moderate | General Method |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound (Stolle-type)[1]
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Preparation of 3,5-Dimethoxyaniline Hydrochloride: Dissolve 3,5-dimethoxyaniline (1.0 eq) in diethyl ether. Cool the solution to 0 °C and bubble hydrogen chloride gas through the solution until precipitation is complete. Filter the resulting white solid, wash with isopropyl acetate, and dry under high vacuum to yield 3,5-dimethoxyaniline hydrochloride (approx. 98% yield).
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Cyclization: In a three-necked flask equipped with a reflux condenser, add 3,5-dimethoxyaniline hydrochloride (1.0 eq) and oxalyl chloride (approx. 3 eq by volume). Heat the mixture to an external temperature of 170 °C with stirring for 2 hours. During this time, excess oxalyl chloride will distill from the reaction mixture.
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Work-up and Purification: Cool the flask to 0 °C and carefully add methanol. Heat the mixture to reflux for 45 minutes. Filter the hot suspension and wash the collected solid with additional methanol. The resulting yellow-green solid is this compound (reported yield: 79%).
Protocol 2: General Procedure for N-Alkylation
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Setup: To a round-bottom flask containing this compound (1.0 eq), add anhydrous DMF.
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Base Addition: Add finely ground anhydrous potassium carbonate (1.3 eq) to the suspension. Stir the mixture at room temperature for 30 minutes.
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Alkylation: Add the desired alkyl halide (1.1 eq) to the reaction mixture.
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Reaction: Heat the mixture in an oil bath at 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) or recrystallization.
Visualizations (Diagrams)
Synthesis and Reaction Workflows
References
- 1. 4,6-DIMETHOXY-1H-INDOLE-2,3-DIONE CAS#: 21544-81-0 [amp.chemicalbook.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
- 5. dergipark.org.tr [dergipark.org.tr]
preventing byproduct formation in 4,6-Dimethoxyindoline-2,3-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,6-dimethoxyindoline-2,3-dione, a key intermediate in various pharmaceutical compounds. This guide focuses on preventing the formation of common byproducts and optimizing reaction conditions to ensure high yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a widely used method for preparing isatins from anilines. It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[1][2]
Issue 1: Formation of Isatin Oxime Byproduct
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Observation: The final product is contaminated with a significant amount of a compound that is difficult to separate by simple recrystallization.
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Cause: A common byproduct in the Sandmeyer synthesis is the corresponding isatin oxime. This forms during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[3]
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Solution: To minimize the formation of the isatin oxime, a "decoy agent," which is typically a carbonyl compound like an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction.[3] This agent reacts with any hydroxylamine generated during the reaction, preventing it from reacting with the desired isatin product.
Issue 2: Low Yield of this compound
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Observation: The overall yield of the desired product is significantly lower than expected.
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Cause 1: Incomplete formation of the isonitrosoacetanilide intermediate. This can be due to impure starting materials or suboptimal reaction time and temperature.[3]
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Solution 1: Ensure that the 3,5-dimethoxyaniline, chloral hydrate, and hydroxylamine hydrochloride are of high purity. Optimize the reaction time and temperature for the condensation step by monitoring the reaction progress using Thin Layer Chromatography (TLC).
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Cause 2: Poor solubility of the isonitrosoacetanilide intermediate during cyclization. Highly substituted or lipophilic intermediates may not be fully soluble in sulfuric acid, leading to incomplete cyclization.
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Solution 2: For poorly soluble intermediates, methanesulfonic acid can be used as an alternative to sulfuric acid to improve solubility and achieve higher yields of the final isatin.[4]
Issue 3: "Tar" Formation
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Observation: A dark, viscous, and often intractable byproduct, commonly referred to as "tar," is formed during the reaction.
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Cause: "Tar" formation can be caused by the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction.[3]
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Solution: Ensure that the aniline starting material is fully dissolved before proceeding with the reaction. Maintain careful control over the reaction temperature, avoiding excessive heat.[3]
Issue 4: Sulfonation of the Aromatic Ring
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Observation: The product is contaminated with sulfonated byproducts.
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Cause: The use of concentrated sulfuric acid at elevated temperatures can lead to the sulfonation of the electron-rich aromatic ring of the dimethoxy-substituted aniline.
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Solution: Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[3] Monitor the reaction closely to avoid prolonged exposure to harsh conditions.
Stolle Isatin Synthesis
The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[2]
Issue 1: Incomplete Acylation of 3,5-Dimethoxyaniline
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Observation: A significant amount of unreacted 3,5-dimethoxyaniline remains after the acylation step.
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Cause: Insufficient oxalyl chloride or the presence of moisture can lead to incomplete acylation.
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Solution: Use a slight excess of oxalyl chloride and ensure that the reaction is carried out under strictly anhydrous conditions.[3]
Issue 2: Incomplete Cyclization of the Chlorooxalylanilide Intermediate
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Observation: The yield of the final isatin is low, with the presence of the uncyclized intermediate.
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Cause: The choice and amount of Lewis acid, as well as the reaction temperature, are critical for efficient cyclization.
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Solution: Optimize the Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature. Ensure the chlorooxalylanilide intermediate is completely dry before the cyclization step.[3]
Issue 3: Decomposition of Starting Material or Intermediate
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Observation: The reaction mixture darkens, and the yield of the desired product is low.
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Cause: The Stolle synthesis can be sensitive to high temperatures, leading to the decomposition of the starting materials or intermediates.
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Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how can I identify it?
A1: The most common byproduct, particularly in the Sandmeyer synthesis, is the corresponding 4,6-dimethoxyisatin oxime. It can be identified by spectroscopic methods such as NMR and Mass Spectrometry. The 1H NMR spectrum of an isatin oxime will typically show a characteristic singlet for the OH proton of the oxime group.[5]
Q2: How can I purify crude this compound?
A2: Purification can be achieved through several methods:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities are either highly soluble or insoluble at all temperatures.[6][7]
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Column Chromatography: For removing impurities that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique.[7]
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Bisulfite Adduct Formation: Isatins can be purified by forming a water-soluble bisulfite addition product. The crude isatin is treated with an aqueous solution of an alkali-metal bisulfite to form the adduct. After treating the solution with a decolorizing agent and filtering, the purified isatin can be regenerated by adding an acid.[8]
Q3: Which synthetic method is preferred for obtaining a high yield of this compound?
A3: The choice of method depends on the available starting materials and equipment. The Sandmeyer synthesis is a classic and widely used method. However, for meta-substituted anilines like 3,5-dimethoxyaniline, achieving high regioselectivity can be challenging with classical methods like Sandmeyer and Stolle, potentially leading to a mixture of 4,6- and 6,7-dimethoxyisatins. The Gassman synthesis or other modern methods might offer better regiochemical control.[3]
Q4: What are the key safety precautions to take during the synthesis of this compound?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle corrosive reagents like concentrated sulfuric acid and oxalyl chloride with extreme care.
-
Be cautious with reactions that can be exothermic, and have appropriate cooling baths ready.
Data Presentation
Table 1: Troubleshooting Summary for Sandmeyer Synthesis
| Problem | Potential Cause | Recommended Solution |
| Isatin Oxime Byproduct | Reaction of isatin with hydroxylamine | Add a carbonyl "decoy agent" during workup. |
| Low Yield | Incomplete intermediate formation or poor solubility | Use high-purity reagents, optimize conditions, or use methanesulfonic acid. |
| "Tar" Formation | Decomposition at high temperature/acidity | Ensure complete dissolution of aniline, control temperature carefully. |
| Sulfonation | Reaction with concentrated sulfuric acid | Use minimum effective acid concentration and temperature. |
Table 2: Troubleshooting Summary for Stolle Synthesis
| Problem | Potential Cause | Recommended Solution |
| Incomplete Acylation | Insufficient oxalyl chloride or moisture | Use a slight excess of oxalyl chloride under anhydrous conditions. |
| Incomplete Cyclization | Suboptimal Lewis acid or temperature | Optimize Lewis acid and temperature; ensure intermediate is dry. |
| Decomposition | High reaction temperature | Maintain the lowest effective reaction temperature. |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound (Adapted from general procedures)
Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide intermediate)
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In a suitable flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (large excess) in water.
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Add a solution of 3,5-dimethoxyaniline (1.0 eq) in dilute hydrochloric acid.
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Add a solution of hydroxylamine hydrochloride (3.0 eq) in water.
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Heat the mixture to reflux for a specified time until the reaction is complete, monitoring by TLC.
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Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
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Filter the precipitate, wash thoroughly with cold water, and dry.
Step 2: Cyclization to this compound
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Carefully add the dried N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide to pre-warmed (60-70 °C) concentrated sulfuric acid with vigorous stirring.
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After the addition is complete, heat the mixture to 80-90 °C for a short period (monitor by TLC to determine completion).
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Cool the reaction mixture to room temperature and pour it onto crushed ice.
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The crude this compound will precipitate.
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Filter the precipitate, wash thoroughly with cold water to remove any remaining acid, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in the synthesis.
References
- 1. ijcrt.org [ijcrt.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. biomedres.us [biomedres.us]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,6-Dimethoxyindoline-2,3-dione
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 4,6-dimethoxyindoline-2,3-dione, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Sandmeyer isatin synthesis.[1] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from 3,5-dimethoxyaniline, followed by an acid-catalyzed cyclization to yield the final isatin product.[1]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. Incomplete formation of the isonitrosoacetanilide intermediate is a common issue; ensure your starting materials are of high purity and consider optimizing the reaction time and temperature for the initial condensation step.[2] During the cyclization step, incomplete conversion can also occur. The temperature of the acid is critical; if it's too low, the reaction may not proceed, and if it's too high, decomposition can occur.[3]
Q3: I am observing the formation of a dark, tar-like substance in my reaction. What is it and how can I prevent it?
A3: "Tar" formation is the result of the decomposition of starting materials or intermediates under the highly acidic and high-temperature conditions of the Sandmeyer reaction.[2] To minimize this, ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[2] Careful control of the temperature during the addition of the intermediate to the strong acid is also crucial.
Q4: What are the common impurities I should expect and how can I minimize them?
A4: A frequent impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which forms during the acid-catalyzed cyclization.[2] The formation of this byproduct can sometimes be minimized by the addition of a "decoy agent," such as an aldehyde or ketone, during the work-up phase.[2] Other potential impurities can arise from sulfonation of the aromatic ring if using sulfuric acid at too high a concentration or temperature, or from unreacted starting materials.[2]
Q5: How can I effectively purify the crude this compound?
A5: The crude product can often be purified by recrystallization from a suitable solvent, such as glacial acetic acid.[2] Alternatively, column chromatography can be employed to remove sulfur-containing byproducts and other impurities.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the isonitrosoacetanilide intermediate. 2. Incorrect temperature for the cyclization step. 3. Poor quality of starting materials. 4. Insufficient reaction time. | 1. Optimize reaction time and temperature for the initial condensation. 2. Carefully control the temperature during the addition to strong acid (typically 60-80°C).[3] 3. Ensure high purity of 3,5-dimethoxyaniline, chloral hydrate, and hydroxylamine hydrochloride. 4. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of a Dark Tar | 1. Decomposition of starting materials or intermediates in strong acid. 2. Reaction temperature is too high during cyclization. | 1. Ensure the aniline is fully dissolved before proceeding.[2] 2. Maintain the recommended temperature range for the cyclization step and add the intermediate portion-wise to control any exotherm. |
| Product is Contaminated with a Major Byproduct | 1. Formation of isatin oxime. 2. Sulfonation of the aromatic ring. | 1. Consider adding a carbonyl "decoy agent" during work-up.[2] 2. Use the minimum effective concentration and temperature of sulfuric acid for cyclization.[2] Consider using an alternative acid like methanesulfonic acid, which can improve solubility and reduce side reactions for some substrates.[1] |
| Difficulty in Isolating the Product | 1. Product is too soluble in the work-up solvent. 2. Incomplete precipitation. | 1. Pour the reaction mixture onto crushed ice to facilitate precipitation of the crude isatin.[2] 2. Ensure the mixture is sufficiently cold and allow adequate time for complete precipitation before filtration. |
| Purified Product Shows Impurities by NMR/LC-MS | 1. Co-crystallization of impurities. 2. Ineffective purification method. | 1. Try recrystallizing from a different solvent system. 2. If recrystallization is insufficient, purify the crude product using column chromatography.[2] |
Experimental Protocols
Synthesis of this compound (Sandmeyer Method)
Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (as a saturated aqueous solution) in water.
-
In a separate beaker, dissolve 3,5-dimethoxyaniline (1.0 eq) in a dilute solution of hydrochloric acid.
-
Add the aniline hydrochloride solution to the flask.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100°C) and monitor the reaction by TLC until the starting aniline is consumed (typically 1-2 hours).[3]
-
Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
Carefully heat concentrated sulfuric acid to 60-65°C in a flask with vigorous stirring.[3]
-
Slowly and portion-wise, add the dried N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide from Step 1 to the hot acid, ensuring the temperature does not exceed 80°C.[3]
-
After the addition is complete, continue to heat the mixture at 80°C for a short period (e.g., 10-15 minutes), monitoring for the completion of the reaction by TLC.
-
Carefully pour the hot reaction mixture onto a large volume of crushed ice with stirring.
-
The crude this compound will precipitate as a solid.
-
Allow the mixture to stand for at least 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash it extensively with cold water until the washings are neutral to pH paper, and then dry it under vacuum.
-
Purify the crude product by recrystallization from glacial acetic acid.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
stability and degradation of 4,6-Dimethoxyindoline-2,3-dione under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4,6-Dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin) under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
This compound, as a derivative of isatin, is a relatively stable crystalline solid at room temperature when stored in a dry environment.[1] However, its stability can be compromised by exposure to strong acids, bases, certain nucleophiles, and high temperatures, leading to degradation.
Q2: How does pH affect the stability of this compound?
The stability of the isatin ring system is pH-dependent.[2][3]
-
Acidic Conditions: While generally stable in mild acidic conditions, strong acids can promote side reactions, such as sulfonation of the aromatic ring if sulfuric acid is used at high concentrations and temperatures.[4]
-
Basic Conditions: this compound is susceptible to degradation under basic conditions. The γ-lactam ring can undergo alkaline hydrolysis, leading to ring-opening and the formation of the corresponding isatinate (a salt of 2-(2-amino-4,6-dimethoxyphenyl)-2-oxoacetic acid).[2][5][6] The rate of this hydrolysis is dependent on the hydroxide ion concentration.[2][3]
Q3: What are the likely degradation products of this compound?
The primary degradation pathway under basic conditions is the hydrolysis of the amide bond, resulting in the formation of the corresponding isatinate.[2][5][6] Under oxidative conditions, particularly with reagents like hydrogen peroxide in a basic medium, isatins can be converted to anthranilic acids (2-aminobenzoic acids).[7][8] For this compound, this would yield 2-amino-4,6-dimethoxybenzoic acid.[8]
Q4: Can this compound undergo reactions at the carbonyl groups?
Yes, the C3-carbonyl group of the isatin core is highly electrophilic and readily reacts with a variety of nucleophiles.[5] This reactivity is a key aspect of its use in synthesis. Common reactions include condensation with amines to form Schiff bases, and additions of organometallic reagents.[9][10] The C2-carbonyl (the amide carbonyl) is less reactive towards nucleophiles but is the site of cleavage during hydrolysis.[2]
Troubleshooting Guides
Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution | Citation |
| Reaction appears sluggish or does not go to completion. | Poor Solubility: this compound may have limited solubility in certain nonpolar organic solvents. | Use a more polar solvent such as DMF, DMSO, or acetonitrile to ensure all reactants are in solution.[11][12] | [11][12] |
| Insufficient Reagent Reactivity: The nucleophile or other reactant may not be sufficiently reactive under the chosen conditions. | Consider using a stronger nucleophile, a catalyst, or increasing the reaction temperature. For reactions sensitive to equilibrium, remove byproducts (e.g., water with a Dean-Stark trap). | [13] | |
| Steric Hindrance: The methoxy groups at positions 4 and 6 may sterically hinder the approach of bulky reagents. | Use smaller, less sterically demanding reagents if possible, or consider reaction conditions that can overcome steric barriers, such as higher temperatures. | ||
| Low yield of the desired product after workup. | Product Instability during Workup: The product may be unstable to the acidic or basic conditions used during the workup procedure. | Test the stability of your product to the workup conditions on a small scale before processing the entire reaction mixture. If instability is observed, use neutral quench and extraction conditions. | [13] |
| Product Loss during Purification: The product may be partially soluble in the aqueous layer during extraction or may decompose on silica gel during chromatography. | Check the aqueous layer for your product. If decomposition on silica gel is suspected, consider alternative purification methods like recrystallization or chromatography on a less acidic stationary phase (e.g., alumina). | [4] |
Formation of Side Products
| Symptom | Possible Cause | Suggested Solution | Citation |
| A significant amount of a ring-opened product is observed. | Basic Reaction Conditions: The reaction is being run under basic conditions, causing hydrolysis of the lactam ring. | If the desired reaction does not require a base, maintain neutral or slightly acidic conditions. If a base is necessary, use a non-nucleophilic, sterically hindered base and run the reaction at the lowest possible temperature. | [2][5] |
| Formation of a dark, intractable material ("tar"). | Decomposition of Starting Material: High temperatures and strong acids can cause the decomposition of isatin derivatives. | Ensure the starting material is fully dissolved before heating. Use the minimum effective temperature for the reaction to proceed at a reasonable rate. | [4] |
| An unexpected product is formed from a reaction with an amine. | Reaction at C3-carbonyl: The amine may have reacted at the C3-carbonyl to form a Schiff base instead of the intended reaction. | Protect the C3-carbonyl group prior to the desired reaction. This can be done by converting it to a ketal, which can be later deprotected. | [14] |
Quantitative Data Summary
| Condition | Observation | Effect on Isatin Core | Primary Degradation Product | Citation |
| Alkaline Hydrolysis (e.g., NaOH) | Rate is first and second-order with respect to hydroxide concentration. | Ring-opening of the γ-lactam. | Isatinate (salt of the corresponding 2-aminophenylglyoxylic acid). | [2][3] |
| Oxidation (e.g., H₂O₂/NaOH) | Efficient conversion at room temperature. | Oxidative cleavage of the bond between C2 and C3. | Anthranilic acid (2-aminobenzoic acid) derivative. | [7][8] |
| High Temperature in Strong Acid (e.g., H₂SO₄) | Potential for decomposition and side reactions. | Tar formation, potential for sulfonation. | Complex mixture of byproducts. | [4] |
Key Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability to Acidic/Basic Conditions
This protocol provides a general method to assess the stability of this compound under specific pH conditions.
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In separate vials, add a known volume of the stock solution to a buffered aqueous solution of the desired pH (e.g., pH 2, pH 7, pH 10). Ensure the final concentration is suitable for the analytical method to be used.
-
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 40 °C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot to stop any further degradation.
-
Analysis: Analyze the samples by a suitable stability-indicating method, such as HPLC with UV detection or LC-MS, to quantify the remaining amount of this compound and identify any degradation products.[15]
Protocol 2: Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid via Oxidative Degradation
This protocol describes the conversion of this compound to its corresponding anthranilic acid, a common degradation pathway.[8]
-
Dissolution: Dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 5% w/w).
-
Oxidation: To the stirred solution, add hydrogen peroxide (30% v/v) dropwise at room temperature. The reaction is typically rapid.
-
Precipitation: After the reaction is complete (monitor by TLC), acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH between 1 and 3.
-
Isolation: The product, 2-amino-4,6-dimethoxybenzoic acid, will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajprd.com [ajprd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. preprints.org [preprints.org]
- 15. qualityhub.com [qualityhub.com]
Technical Support Center: Synthesis of 4,6-Dimethoxyindoline-2,3-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4,6-dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and adaptable method for the synthesis of isatins, including this compound, is the Sandmeyer isatin synthesis.[1][2] This two-step process involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the desired isatin.
Q2: What is the starting material for the synthesis of this compound?
A2: The primary starting material is 3,5-dimethoxyaniline.
Q3: What are the main challenges in synthesizing isatins, particularly with electron-rich anilines like 3,5-dimethoxyaniline?
A3: Key challenges include tar formation due to the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions, low yields, and the formation of side products.[3] For meta-substituted anilines like 3,5-dimethoxyaniline, controlling regioselectivity can also be a concern, potentially leading to a mixture of isomers.[3]
Q4: How can I minimize tar formation during the reaction?
A4: Ensuring the complete dissolution of the aniline starting material before proceeding with the reaction is crucial to minimize tar formation.[3] Additionally, carefully controlling the temperature during the acid-catalyzed cyclization step by adding the isonitrosoacetanilide intermediate to the acid in small portions with efficient stirring and cooling can prevent decomposition.[3]
Q5: What side products can be expected, and how can they be minimized?
A5: A common impurity is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization.[3] Sulfonation of the aromatic ring is another potential side reaction if using sulfuric acid for cyclization; using the minimum effective concentration and temperature of the acid can help reduce this.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isonitrosoacetanilide (Intermediate) | Incomplete reaction. | Ensure high purity of all starting materials. Optimize reaction time and temperature for the condensation step. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] |
| Low Yield of this compound (Final Product) | Incomplete cyclization. | Ensure the isonitrosoacetanilide intermediate is completely dry before adding to the acid. Optimize the reaction temperature and time for the cyclization step. Consider using an alternative acid catalyst like methanesulfonic acid or polyphosphoric acid, which can improve solubility and yields for certain substrates. |
| Decomposition of starting material or intermediate. | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Add the intermediate to the acid in small portions with efficient cooling.[3] | |
| Formation of Dark, Tarry Byproducts | Decomposition under strong acidic and high-temperature conditions. | Ensure the complete dissolution of 3,5-dimethoxyaniline at the beginning of the synthesis.[3] Control the temperature carefully during the addition of the intermediate to the cyclizing acid.[3] |
| Product is Difficult to Purify (Colored Impurities) | Presence of tarry byproducts or other colored impurities. | Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid.[3] Formation of a sodium bisulfite addition product can also be an effective purification method.[3] |
| Exothermic Reaction During Cyclization is Uncontrolled | Rapid addition of the intermediate to the strong acid. | Add the isonitrosoacetanilide to the sulfuric acid in small portions with vigorous stirring and external cooling to maintain the desired temperature range.[3] |
Experimental Protocols
The synthesis of this compound is typically performed via the Sandmeyer isatin synthesis, which involves two main stages.
Part A: Synthesis of N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
This procedure involves the reaction of 3,5-dimethoxyaniline with chloral hydrate and hydroxylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethoxyaniline | 153.18 | (Specify) | (Calculate) |
| Chloral Hydrate | 165.40 | (Specify) | (Calculate) |
| Hydroxylamine Hydrochloride | 69.49 | (Specify) | (Calculate) |
| Sodium Sulfate (anhydrous) | 142.04 | (Specify) | (Calculate) |
| Concentrated Hydrochloric Acid | 36.46 | (Specify) | (Calculate) |
| Water | 18.02 | (Specify) | - |
Procedure:
-
In a suitable reaction flask, dissolve chloral hydrate and sodium sulfate in water.
-
Prepare a solution of 3,5-dimethoxyaniline in water containing concentrated hydrochloric acid. Ensure the aniline is fully dissolved to prevent tar formation.[3]
-
Add the aniline solution to the chloral hydrate solution.
-
Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.
-
Heat the mixture to reflux for a specified time, monitoring the reaction by TLC until completion.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the precipitated N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide, wash with cold water, and dry thoroughly.
Part B: Cyclization to this compound
This step involves the acid-catalyzed cyclization of the intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide | (Calculate) | (Specify) | (Calculate) |
| Concentrated Sulfuric Acid | 98.08 | (Specify) | (Calculate) |
Procedure:
-
In a clean, dry flask, carefully heat concentrated sulfuric acid to 50-60 °C.
-
Slowly and in small portions, add the dried N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide to the hot acid with vigorous stirring, maintaining the temperature between 60-70 °C. An ice bath may be necessary to control the exothermic reaction.[3]
-
Once the addition is complete, heat the mixture to 80 °C for a short period (e.g., 10-15 minutes) to ensure complete cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
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The product, this compound, will precipitate.
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Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
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The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or an ethanol/water mixture.[3]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4,6-Dimethoxyindoline-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of established protocols for the synthesis of 4,6-Dimethoxyindoline-2,3-dione, a substituted isatin of interest in medicinal chemistry. Isatins (1H-indole-2,3-diones) are versatile precursors for a wide array of heterocyclic compounds and serve as important scaffolds in the development of pharmaceutically active agents.[1][2] This document outlines two primary synthetic routes—the Stolle synthesis and the Sandmeyer synthesis—presenting their respective methodologies, comparative performance data, and analytical validation techniques.
Comparative Analysis of Synthesis Protocols
The synthesis of substituted isatins like this compound is predominantly achieved through well-established methods, notably the Stolle and Sandmeyer reactions. The choice of protocol often depends on the nature of the substituents on the starting aniline, desired yield, and scalability. For this compound, the starting material is 3,5-dimethoxyaniline. The two methoxy groups are electron-donating, which can influence the efficiency of certain synthetic pathways.
The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using heat or a Lewis acid.[3][4][5] This method is particularly effective for producing N-substituted isatins but is also a viable route for N-unsubstituted analogs.[2][6] A specific protocol for this compound via the Stolle method reports a high yield of 79%.[7]
The Sandmeyer isatin synthesis is the most classical and widely used method.[1][8] It proceeds through a two-step process where an aniline is first reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[2][3] This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the final isatin product.[4][8] While broadly applicable, the Sandmeyer method can be challenging for anilines bearing multiple electron-donating groups, often resulting in moderate yields or requiring modified conditions, such as the use of methanesulfonic acid to improve solubility and cyclization.[1][2][9]
Data Presentation: Performance Comparison
The following table summarizes the key quantitative and qualitative differences between the Stolle and Sandmeyer protocols for the synthesis of this compound.
| Parameter | Stolle Synthesis | Sandmeyer Synthesis (Projected) |
| Starting Material | 3,5-Dimethoxyaniline | 3,5-Dimethoxyaniline |
| Key Reagents | Oxalyl chloride, Methanol | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ |
| Reaction Type | Acylation followed by thermal cyclization | Condensation followed by acid-catalyzed cyclization |
| Reported Yield | 79%[7] | Moderate (Potentially <60%)[2][9] |
| Reaction Conditions | High temperature (170°C), then reflux[7] | Vigorous reflux, then strong acid at 60-80°C[1][8] |
| Advantages | High reported yield, fewer steps in some variations | Well-established, widely used for diverse isatins |
| Limitations | Requires high temperature; oxalyl chloride is corrosive | Harsh acidic conditions; lower yields with electron-donating groups[2][9] |
| Purity Validation | Melting Point, NMR, IR, HRMS[7][10][11] | Melting Point, NMR, IR, Elemental Analysis[8][12] |
Experimental Protocols & Methodologies
Protocol 1: Stolle Synthesis of this compound
This protocol is adapted from a documented synthesis of 4,6-Dimethoxyisatin.[7]
Step 1: Preparation of 3,5-Dimethoxyaniline Hydrochloride
-
Dissolve 3,5-dimethoxyaniline (1.30 mol) in diethyl ether (5.0 L) in a three-necked flask and cool the solution to 0°C.
-
Bubble hydrogen chloride gas (227 g) through the solution over 45 minutes.
-
Maintain the reaction mixture at 10°C for an additional 45 minutes.
-
Filter the resulting precipitate, wash with isopropyl acetate (4 L), and dry under high vacuum at 45°C to yield 3,5-dimethoxyaniline hydrochloride as a white solid (98% yield).
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a reflux condenser, combine 3,5-dimethoxyaniline hydrochloride (20 g, 0.105 mol) with oxalyl chloride (33 mL).
-
Heat the mixture with stirring to an external temperature of 170°C for 2 hours. During this time, excess oxalyl chloride will distill from the reaction mixture.
-
Cool the flask to 0°C and cautiously add methanol (40 mL).
-
Heat the mixture to reflux for 45 minutes.
-
Filter the hot solution and wash the collected solid with additional methanol (80 mL).
-
The resulting yellow-green solid is 4,6-dimethoxyisatin (17.2 g, 79% yield).
Validation:
Protocol 2: Sandmeyer Synthesis of this compound (Generalized)
This protocol is a generalized procedure based on the classical Sandmeyer isatin synthesis, adapted for 3,5-dimethoxyaniline.[1][8]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-dimethoxyphenyl)acetamide (Isonitrosoacetanilide intermediate)
-
In a large round-bottom flask, dissolve chloral hydrate (1.2 eq) in water.
-
Add sodium sulfate until saturation.
-
In a separate beaker, prepare a solution of 3,5-dimethoxyaniline (1.0 eq) in water with hydrochloric acid.
-
Add the aniline hydrochloride solution to the flask.
-
Finally, add an aqueous solution of hydroxylamine hydrochloride (3.0 eq).
-
Heat the mixture to a vigorous reflux for approximately 10-15 minutes until the intermediate precipitates.
-
Cool the mixture to room temperature and then in an ice bath to maximize crystallization.
-
Filter the crude product, wash with cold water, and dry.
Step 2: Cyclization to this compound
-
Pre-heat concentrated sulfuric acid (approx. 10 parts by weight) to 50°C in a beaker.
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the temperature does not exceed 70°C.
-
Once the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Cool the reaction mixture and pour it carefully onto crushed ice with stirring.
-
The resulting precipitate of crude 4,6-dimethoxyisatin is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.
-
Recrystallization from a suitable solvent like ethanol or acetic acid may be required for purification.
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow for the validated Stolle synthesis and a logical comparison of the two synthetic routes.
Caption: Stolle Synthesis Workflow.
Caption: Comparative Synthesis Logic.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. biomedres.us [biomedres.us]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,6-DIMETHOXY-1H-INDOLE-2,3-DIONE CAS#: 21544-81-0 [amp.chemicalbook.com]
- 8. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. jmpcr.samipubco.com [jmpcr.samipubco.com]
Unveiling the Biological Potential of 4,6-Dimethoxyindoline-2,3-dione Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 4,6-dimethoxyindoline-2,3-dione derivatives, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While specific data for the 4,6-dimethoxy substitution pattern is limited in publicly available research, this guide draws parallels from closely related methoxy-substituted isatin analogs to provide a predictive overview of their potential therapeutic applications.
The isatin scaffold is a versatile platform for medicinal chemists, allowing for substitutions at various positions to modulate biological activity. The introduction of methoxy groups, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide synthesizes available data on dimethoxy and other methoxy-substituted isatin derivatives to project the potential biological profile of this compound analogs.
Comparative Anticancer Activity
Isatin derivatives are well-documented for their potent anticancer activities, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. While direct cytotoxic data for this compound derivatives is scarce, studies on other dimethoxy-substituted indoles provide valuable insights. For instance, certain dimethoxy-1H-indole derivatives have demonstrated notable activity against breast cancer cell lines.
To illustrate a potential experimental workflow for assessing anticancer activity, consider the following diagram:
Table 1: Comparative Anticancer Activity of Methoxy-Substituted Indole Derivatives
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| Diazetidine-2-thione derivative of 4,6-dimethoxy-1H-indole (R3) | MCF-7 | 31.06 | [1] |
| Triazolidine derivative of 4,6-dimethoxy-1H-indole (R6) | MCF-7 | 39.87 | [1] |
| Urea derivative of 4,6-dimethoxy-1H-indole (R9) | MCF-7 | 45.11 | [1] |
| Thiourea derivative of 4,6-dimethoxy-1H-indole (R11) | MCF-7 | 51.23 | [1] |
Note: The data presented is for 4,6-dimethoxy-1H-indole derivatives, not this compound derivatives. This information is provided for comparative purposes due to the limited availability of specific data on the target compounds.
Antimicrobial Potential: A Look into Isatin Analogs
The isatin core is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives such as Schiff bases and thiosemicarbazones have shown significant activity against a range of bacterial and fungal pathogens. The introduction of methoxy groups can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell walls.
The following diagram outlines a typical workflow for assessing the antimicrobial properties of new chemical entities:
Table 2: Antibacterial Activity of 4,6-dimethoxy-1H-indole Derivatives
| Compound | Staphylococcus aureus (inhibition zone in mm) | Escherichia coli (inhibition zone in mm) |
| R3 | 17 | 15 |
| R6 | 16 | 14 |
| R9 | 14 | 12 |
| R11 | 18 | 16 |
| Amoxicillin (Control) | 22 | 20 |
Source: Adapted from Mubarak et al., 2023.[1] Note: The data presented is for 4,6-dimethoxy-1H-indole derivatives, not this compound derivatives.
Enzyme Inhibition and Signaling Pathways
Isatin derivatives have been identified as inhibitors of various enzymes, including kinases, which are crucial regulators of cellular signaling pathways. The anticancer effects of many isatin compounds are attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. While the specific enzyme targets of this compound derivatives have not been elucidated, it is plausible that they could modulate similar pathways.
A simplified representation of a kinase inhibition signaling pathway is shown below:
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of novel compounds. Below are summaries of common methodologies used in the assessment of anticancer and antimicrobial activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
While direct experimental data on the biological activities of this compound derivatives remains limited, the extensive research on other methoxy-substituted isatin analogs provides a strong foundation for predicting their potential. The available evidence suggests that this class of compounds is likely to possess significant anticancer and antimicrobial properties. Further research, including synthesis and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound derivatives and their analogs. The experimental protocols and comparative data presented in this guide offer a valuable starting point for researchers embarking on the exploration of this promising chemical scaffold.
References
comparing the reactivity of 4,6-Dimethoxyindoline-2,3-dione with other indole-2,3-diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4,6-Dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin) with other indole-2,3-diones (isatins). The discussion is supported by established principles of organic chemistry and available data on substituted isatins, offering insights into its performance in key synthetic transformations.
Introduction to Isatin Reactivity
Indole-2,3-dione, or isatin, is a versatile heterocyclic compound widely utilized as a synthetic precursor in medicinal chemistry due to its broad spectrum of biological activities. The reactivity of the isatin core is primarily centered around the C3-carbonyl group, the enolizable N-H proton, and the aromatic ring. Substituents on the aromatic ring can significantly modulate the electron density and, consequently, the reactivity of these key functional groups.
This compound is an electron-rich analog of isatin. The two methoxy groups at the 4- and 6-positions are strong electron-donating groups through resonance, which is anticipated to increase the electron density of the aromatic ring and influence the electrophilicity of the carbonyl carbons. This guide will explore the expected impact of these electronic effects on the reactivity of this compound in comparison to unsubstituted isatin and isatins bearing electron-withdrawing groups.
Theoretical Reactivity Profile
The electron-donating nature of the methoxy groups in this compound is predicted to have the following effects on its reactivity compared to unsubstituted isatin:
-
C3-Carbonyl Group: The C3-carbonyl carbon is a key electrophilic center in isatin. The electron-donating methoxy groups are expected to decrease the electrophilicity of this carbon, making it less reactive towards nucleophiles.
-
N-H Acidity: The increased electron density on the indole nitrogen is likely to decrease the acidity of the N-H proton, potentially affecting the rate of N-alkylation and other reactions involving deprotonation.
-
Aromatic Ring: The benzene ring will be significantly activated towards electrophilic aromatic substitution.
Comparative Reactivity in Key Reactions
Aldol Condensation
The aldol condensation of isatins typically involves the nucleophilic attack of an enolate on the electrophilic C3-carbonyl group.
-
This compound: Due to the reduced electrophilicity of the C3-carbonyl, it is expected to undergo aldol condensation at a slower rate compared to unsubstituted isatin.
-
Isatin (Unsubstituted): Serves as the benchmark for this reaction.
-
Isatins with Electron-Withdrawing Groups (e.g., 5-Nitroisatin): The presence of electron-withdrawing groups enhances the electrophilicity of the C3-carbonyl, leading to a faster reaction rate.
Table 1: Predicted Relative Reactivity in Aldol Condensation
| Indole-2,3-dione Derivative | Substituent Effect | Predicted Reactivity |
| This compound | Electron-Donating | Lower |
| Isatin | Neutral | Baseline |
| 5-Nitroindoline-2,3-dione | Electron-Withdrawing | Higher |
N-Alkylation
N-alkylation of isatins proceeds via the deprotonation of the N-H group followed by nucleophilic attack on an alkyl halide. The rate of this reaction is influenced by the acidity of the N-H proton.
-
This compound: The electron-donating methoxy groups are expected to decrease the acidity of the N-H proton, potentially leading to a slower deprotonation step and overall slower N-alkylation rate under identical basic conditions compared to unsubstituted isatin.
-
Isatin (Unsubstituted): Represents the standard for comparison.
-
Isatins with Electron-Withdrawing Groups (e.g., 5-Nitroisatin): Electron-withdrawing groups increase the acidity of the N-H proton, facilitating deprotonation and leading to a faster N-alkylation reaction.
Table 2: Predicted Relative Reactivity in N-Alkylation
| Indole-2,3-dione Derivative | Substituent Effect | Predicted Reactivity |
| This compound | Electron-Donating | Lower |
| Isatin | Neutral | Baseline |
| 5-Nitroindoline-2,3-dione | Electron-Withdrawing | Higher |
Diels-Alder Reaction
In a normal electron-demand Diels-Alder reaction, the isatin derivative can act as a dienophile. The reactivity is enhanced by electron-withdrawing groups on the dienophile.
-
This compound: The electron-donating methoxy groups make the C2=C3 bond less electron-deficient, thus it is expected to be a less reactive dienophile in normal electron-demand Diels-Alder reactions.
-
Isatin (Unsubstituted): Exhibits moderate reactivity as a dienophile.
-
Isatins with Electron-Withdrawing Groups (e.g., 5-Nitroisatin): The electron-withdrawing group increases the dienophilic character of the isatin, leading to a higher reaction rate.[1]
Conversely, in an inverse-electron-demand Diels-Alder reaction, where the isatin derivative would act as the electron-rich component, the methoxy groups would enhance its reactivity.
Table 3: Predicted Relative Reactivity in Normal Electron-Demand Diels-Alder Reactions
| Indole-2,3-dione Derivative | Substituent Effect | Predicted Reactivity (as Dienophile) |
| This compound | Electron-Donating | Lower |
| Isatin | Neutral | Baseline |
| 5-Nitroindoline-2,3-dione | Electron-Withdrawing | Higher |
Experimental Protocols
The following are general experimental protocols for key reactions involving isatins. These can be adapted for this compound and other derivatives for comparative studies.
General Protocol for Aldol Condensation of Isatins
This protocol describes a general procedure for the base-catalyzed aldol condensation of an isatin derivative with a ketone.
Materials:
-
Isatin derivative (1.0 eq)
-
Ketone (e.g., acetone, acetophenone) (1.1 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 10% w/v)
Procedure:
-
Dissolve the isatin derivative in ethanol in a round-bottom flask.
-
Add the ketone to the solution and stir at room temperature.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the mixture.
-
Continue stirring at room temperature for the desired time (monitor by TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for N-Alkylation of Isatins
This protocol outlines a general method for the N-alkylation of isatins using an alkyl halide.
Materials:
-
Isatin derivative (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of the isatin derivative and anhydrous potassium carbonate in anhydrous DMF, add the alkyl halide at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Diels-Alder Reaction of Isatins
This protocol describes a general procedure for the Diels-Alder reaction of an isatin derivative acting as a dienophile with a diene.
Materials:
-
Isatin derivative (1.0 eq)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene) (1.5-2.0 eq)
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Dissolve the isatin derivative in the solvent in a sealed tube or a flask equipped with a reflux condenser.
-
Add the diene to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Comparative Reactivity Study
Caption: A logical workflow for comparing the reactivity of different isatin derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Indole Derivatives
Caption: Indole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway at multiple points.[2][3][4][5][6]
Hedgehog Signaling Pathway and Indole Compounds
Caption: Certain indole compounds can modulate the Hedgehog signaling pathway by inhibiting Smoothened (SMO).[7][8][9][10]
Conclusion
This compound, with its electron-rich aromatic ring, is predicted to exhibit distinct reactivity compared to unsubstituted isatin and electron-poor isatins. The electron-donating methoxy groups are expected to decrease the reactivity of the C3-carbonyl towards nucleophiles and lower the acidity of the N-H proton, while activating the aromatic ring for electrophilic substitution. These predictions, based on fundamental electronic effects, provide a framework for designing synthetic strategies and for the rational development of new isatin-based compounds. Further experimental studies are warranted to provide quantitative data to validate these hypotheses and to fully elucidate the reactivity profile of this interesting isatin derivative.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Small molecule Hedgehog pathway antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Small-molecule Articles | Smolecule [smolecule.com]
- 9. Targeting the Hedgehog Signaling Pathway with Small Molecules from Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
Comparative Guide to the Mechanism of Action of Indoline-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of indoline-2,3-dione (isatin) derivatives, with a focus on their potential as anticancer agents. Due to a lack of extensive research specifically on 4,6-dimethoxyindoline-2,3-dione derivatives, this guide extrapolates data from the broader class of indoline-2,3-dione compounds. The information presented is based on a comprehensive review of available experimental data.
Overview of Biological Activities
Indoline-2,3-dione, commonly known as isatin, and its derivatives constitute a versatile class of heterocyclic compounds with a wide array of biological activities.[1][2][3][4][5][6] The core isatin scaffold has been identified in various natural sources and has served as a foundational structure for the synthesis of numerous pharmacologically active molecules.[2][3] The primary biological activities reported for isatin derivatives include:
-
Anticancer Activity: This is the most extensively studied activity, with derivatives showing cytotoxicity against a multitude of cancer cell lines.[1][2][3][4][5][6]
-
Enzyme Inhibition: Isatin derivatives have been shown to inhibit various enzymes, including kinases, carbonic anhydrases, and cholinesterases.[1][7]
-
Antioxidant Activity: Some derivatives exhibit free radical scavenging properties.[2][7]
-
Antimicrobial and Antiviral Activities: The isatin scaffold has been explored for developing agents against various pathogens.[3]
Mechanism of Action in Cancer
The anticancer effects of indoline-2,3-dione derivatives are multifaceted, primarily attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival. The proposed mechanisms of action are detailed below.
Enzyme Inhibition
A significant mechanism through which isatin derivatives exert their anticancer effects is the inhibition of various enzymes crucial for cancer progression.
-
Kinase Inhibition: Several isatin derivatives function as inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. A notable target is the c-Src tyrosine kinase , which is often overexpressed in various cancers.[8] Inhibition of c-Src can disrupt downstream signaling pathways, leading to reduced cell proliferation and migration.[8]
-
Carbonic Anhydrase Inhibition: Certain N-substituted isatin derivatives have been identified as effective inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors and associated with tumor hypoxia and acidification of the tumor microenvironment.[1]
-
Tubulin Polymerization Inhibition: Some indoline-2,3-dione derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9]
Induction of Apoptosis
Indoline-2,3-dione derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[2] This is often a consequence of the enzymatic inhibition and cellular stress caused by these compounds. The apoptotic process is characterized by cellular and nuclear shrinkage, chromatin condensation, and DNA fragmentation.[2][6] Flow cytometry analysis of treated cells often reveals an increased population of cells in the apoptotic phase.[2]
Data Presentation: Comparative Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of various indoline-2,3-dione derivatives against different human cancer cell lines. This data is compiled from multiple studies and is intended for comparative purposes.
| Compound Class | Derivative/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Indoline-2,3-diones | 5-Chloroisatin | HBL-100 (Breast) | 246.53 | [11] |
| HeLa (Cervical) | 247.29 | [11] | ||
| Trimethoxybenzylidene-indolinones | Varies | B1647 (Leukemia) | Varies | [10] |
| Isoindole-1,3-dione Derivatives | Varies | Caco-2 (Colorectal) | Varies | [12] |
| HCT-116 (Colorectal) | Varies | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the mechanism of action of indoline-2,3-dione derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[13]
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells after treatment with the compounds.
Principle: This assay uses Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis, and Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
The cell population is differentiated into viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[2]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of indoline-2,3-dione derivatives.
References
- 1. seejph.com [seejph.com]
- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
The Elusive Structure-Activity Relationship of 4,6-Dimethoxyindoline-2,3-dione Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) for 4,6-dimethoxyindoline-2,3-dione (4,6-dimethoxyisatin) analogs remains a niche area of research, with no dedicated, extensive studies publicly available. However, by examining the biological activities of closely related 4,6-dimethoxyindole derivatives and drawing parallels with the broader class of substituted isatins, a putative SAR landscape can be inferred. This guide provides a comparative analysis based on available data, offering insights for researchers, scientists, and drug development professionals.
The isatin scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The introduction of methoxy groups on the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Understanding the influence of the specific 4,6-dimethoxy substitution pattern is crucial for the rational design of novel therapeutic agents.
Comparative Biological Activity of 4,6-Dimethoxyindole Analogs
While direct data on this compound analogs is scarce, studies on derivatives of the structurally related 4,6-dimethoxyindole provide valuable insights into the potential activities of this scaffold. The following table summarizes the biological activities of some 4,6-dimethoxyindole derivatives.
| Compound ID | Structure | Biological Activity | IC50/Activity Value | Cell Line/Assay | Reference |
| 8b | 4,6-Dimethoxyindole-7-thiosemicarbazone (methyl-substituted) | Antioxidant (ABTS assay) | High Inhibition | ABTS radical scavenging assay | [1] |
| 9b | 4,6-Dimethoxyindole-2-thiosemicarbazone (methyl-substituted) | Antioxidant (ABTS assay) | High Inhibition | ABTS radical scavenging assay | [1] |
| 8b | 4,6-Dimethoxyindole-7-thiosemicarbazone (methyl-substituted) | Anticholinesterase | Moderate Inhibition | Acetylcholinesterase/Butyrylcholinesterase inhibition assay | [1] |
| R3 | Diazetidine-2-thione derivative of 4,6-dimethoxy-1H-indole | Anticancer | IC50: 31.06 - 51.23 µg/mL | MCF7 | [2] |
| R6 | Pyrazoline derivative of 4,6-dimethoxy-1H-indole | Anticancer | IC50: 31.06 - 51.23 µg/mL | MCF7 | [2] |
| R9 | Isoxazole derivative of 4,6-dimethoxy-1H-indole | Anticancer | IC50: 31.06 - 51.23 µg/mL | MCF7 | [2] |
| R11 | Triazolidine derivative of 4,6-dimethoxy-1H-indole | Anticancer | IC50: 31.06 - 51.23 µg/mL | MCF7 | [2] |
Inferred Structure-Activity Relationships for Substituted Isatins
General SAR studies on various substituted isatin analogs reveal key structural features that influence their biological activity, particularly as anticancer agents and kinase inhibitors. These principles can be cautiously extrapolated to hypothesize the SAR for this compound analogs.
-
Substitution at the N1 position: Alkylation or arylation at the N1 position of the isatin core is a common modification. The nature of the substituent can significantly impact potency and selectivity. For instance, the introduction of a benzyl group at the N-1 position has been shown to lead to more active derivatives in some series.[3]
-
Substitution on the Aromatic Ring (C4, C5, C6, C7): The position and nature of substituents on the benzene ring of the isatin nucleus are critical for activity. Halogenation at the C5, C6, or C7 positions is a frequently explored strategy to enhance anticancer activity.[3] The electron-donating methoxy groups at C4 and C6 in the target scaffold would be expected to influence the electronic properties of the ring and its interactions with biological targets.
-
Modification at the C3 Position: The C3 carbonyl group is a key site for derivatization, often converted to Schiff bases, hydrazones, or used in spiro-fused systems. These modifications can introduce new pharmacophoric elements and modulate the overall biological profile of the molecule.
Experimental Protocols
General Synthesis of Isatin Derivatives
The synthesis of isatin derivatives typically involves the cyclization of anilines. A common method is the Sandmeyer isonitrosoacetanilide isatin synthesis.
-
Preparation of Isonitrosoacetanilide: An aniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide.
-
Cyclization: The isonitrosoacetanilide is then treated with a strong acid, such as sulfuric acid, to induce cyclization and form the indoline-2,3-dione core.
Substitutions on the aniline starting material will be reflected in the final isatin product. For this compound, 3,5-dimethoxyaniline would be the appropriate starting material.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing Relationships and Pathways
General Synthetic Workflow for Isatin Derivatives
Caption: General workflow for the synthesis and evaluation of isatin analogs.
Inferred Structure-Activity Relationship for Anticancer Isatins
Caption: Key modification sites influencing the anticancer activity of isatin analogs.
Simplified Kinase Inhibition Signaling Pathway
Caption: Simplified pathway of kinase inhibition by isatin analogs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis and Confirmation of 4,6-Dimethoxyindoline-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 4,6-Dimethoxyindoline-2,3-dione. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide utilizes data from the parent compound, Isatin (1H-Indole-2,3-dione), and a structurally related analogue, 5,7-Dimethoxyindoline-2,3-dione, to predict and contextualize the expected spectroscopic characteristics. This approach allows for a robust understanding of the key structural features and the analytical methods required for their confirmation.
Comparative Spectroscopic Data
The structural confirmation of a novel or synthesized compound like this compound relies on the convergence of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular architecture. The following tables summarize the expected and observed quantitative data for the target compound and its comparators.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-5 | H-7 | -OCH₃ (4-position) | -OCH₃ (6-position) | NH |
| This compound (Predicted) | ~6.2-6.4 | ~6.2-6.4 | ~3.8-4.0 | ~3.8-4.0 | ~8.0-9.0 |
| Isatin (1H-Indole-2,3-dione) | 7.61 (ddd) | 7.12 (td) | - | - | 11.09 (s) |
| 5,7-Dimethoxyindoline-2,3-dione | 6.65 (d) | 6.25 (d) | - | - | 8.35 (s) |
Note: Predicted values for this compound are based on the electronic effects of the methoxy groups on the aromatic ring of the isatin core.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 (C=O) | C-3 (C=O) | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -OCH₃ |
| This compound (Predicted) | ~184 | ~159 | ~115 | ~160 | ~95 | ~165 | ~90 | ~150 | ~56 |
| Isatin (1H-Indole-2,3-dione) | 184.4 | 159.1 | 117.9 | 124.5 | 138.5 | 125.7 | 112.4 | 150.7 | - |
| 5,7-Dimethoxyindoline-2,3-dione | - | - | - | - | - | - | - | - | - |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₁₀H₉NO₄ | 207.18 | 208.05 |
| Isatin (1H-Indole-2,3-dione) | C₈H₅NO₂ | 147.13 | 148.04 |
| 5,7-Dimethoxyindoline-2,3-dione | C₁₀H₉NO₄ | 207.18 | 208.05 |
Table 4: Infrared (IR) Spectroscopy Data (Characteristic Peaks in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Ketone) | C=O Stretch (Amide) | C-O Stretch (Aromatic Ether) |
| This compound (Predicted) | ~3200-3400 | ~1740-1760 | ~1700-1720 | ~1200-1300 & ~1000-1100 |
| Isatin (1H-Indole-2,3-dione) | 3280 | 1765 | 1745 | - |
| 5,7-Dimethoxyindoline-2,3-dione | - | - | - | - |
Note: The presence of two distinct C=O stretching frequencies is characteristic of the isatin core. The C-O stretching bands are indicative of the methoxy substituents.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment, connectivity, and number of protons and carbons in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90 degrees, a wider spectral width than for ¹H NMR, and a longer acquisition time and relaxation delay to ensure quantitative data for all carbon types.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically yields the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information. The fragmentation pattern can help confirm the presence of the isatin core and the methoxy groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualizing the Analytical Workflow and Structural Confirmation
Graphviz diagrams are provided to illustrate the logical flow of the spectroscopic analysis and the process of piecing together the structural information.
Caption: Workflow for the spectroscopic analysis and structural confirmation.
Caption: Logical relationships for structural confirmation.
Conclusion
The structural elucidation of this compound is a systematic process that integrates data from various spectroscopic techniques. While direct experimental data for this specific molecule is not widely published, a comparative approach using data from Isatin and its derivatives provides a strong predictive framework for its spectroscopic characteristics. The combination of ¹H and ¹³C NMR provides the carbon-hydrogen framework, high-resolution mass spectrometry confirms the elemental composition, and FTIR spectroscopy identifies the key functional groups. The convergence of these data points allows for the unambiguous confirmation of the this compound structure, a critical step in the research and development of new chemical entities.
Efficacy of 4,6-Dimethoxyindoline-2,3-dione Derivatives: A Comparative Analysis Against Standard Drugs
This guide provides a comparative analysis of the efficacy of novel 4,6-dimethoxyindoline-2,3-dione derivatives against standard drugs in two key therapeutic areas: neurodegenerative disease and cancer. The data presented is based on available in vitro studies and aims to offer an objective comparison for researchers, scientists, and drug development professionals.
Anticholinesterase Activity: A Potential for Alzheimer's Disease Therapy
Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels is a primary cause of the cognitive deficits observed in patients.[1] Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its availability in the brain.[1][2]
The efficacy of these derivatives is often compared to standard drugs such as galantamine and donepezil, which are established cholinesterase inhibitors used in the treatment of Alzheimer's disease.[3][4][5]
Comparative Efficacy Data: Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of synthesized 4,6-dimethoxyindole-2-thiosemicarbazone derivatives against AChE and BChE, compared with the standard drug Galantamine. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) | Standard Drug | Target Enzyme | IC50 (µM) |
| 8b (methyl-substituted) | AChE | 21.36 | Galantamine | AChE | 1.89 |
| 9b (methyl-substituted) | AChE | 23.51 | |||
| 8b (methyl-substituted) | BChE | 16.24 | Galantamine | BChE | 7.98 |
| 9b (methyl-substituted) | BChE | 18.75 |
Data sourced from a study on novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE and BChE was determined using a spectrophotometric method developed by Ellman.[2][6]
Principle: The assay measures the activity of cholinesterase enzymes by monitoring the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). This hydrolysis produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.[6] The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity.[6] The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Standard inhibitor (e.g., Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor in a suitable solvent at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Add the test compound or standard inhibitor to the respective wells. A control well with no inhibitor is also prepared.
-
The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[7]
-
The reaction is initiated by adding the substrate (ATCI or BTCI) to all wells.
-
The absorbance is immediately measured at 412 nm and monitored kinetically for a set duration (e.g., 5 minutes).[7]
-
The rate of reaction for each concentration of the inhibitor is calculated.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Anticancer Activity: Targeting Cancer Cell Proliferation
Certain derivatives of 4,6-dimethoxy-1H-indole have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Their efficacy is evaluated by their ability to inhibit the proliferation of cancer cells, a hallmark of cancer.
The performance of these derivatives is typically compared against standard chemotherapeutic drugs, such as Doxorubicin, which is widely used in the treatment of various cancers, including breast cancer.[8][9]
Comparative Efficacy Data: Anticancer Cytotoxicity
The following table presents the in vitro cytotoxic activity (IC50 values) of synthesized 4,6-dimethoxy-1H-indole derivatives against the human breast adenocarcinoma cell line (MCF-7), with Doxorubicin as the standard for comparison.
| Compound | Target Cell Line | IC50 (µg/mL) | Standard Drug | Target Cell Line | IC50 (µg/mL) |
| R3 | MCF-7 | 31.06 | Doxorubicin | MCF-7 | ~8.48 |
| R6 | MCF-7 | 51.23 | |||
| R9 | MCF-7 | 44.87 | |||
| R11 | MCF-7 | 39.15 |
Data sourced from a study on the synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives. Note: The IC50 value for Doxorubicin can vary between studies.
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxicity of the 4,6-dimethoxy-1H-indole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[10] A decrease in absorbance indicates a reduction in cell viability due to the cytotoxic effects of the test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Test compounds (4,6-dimethoxy-1H-indole derivatives)
-
Standard drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[10]
-
Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.
-
After the initial incubation, replace the medium in the wells with the medium containing the various concentrations of the test compounds and the standard drug. Include a control group with medium only.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add the MTT solution to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells will convert the MTT to formazan crystals.[10]
-
Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
References
- 1. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine derivatives with indole moiety: Docking, design, synthesis and acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
Comparative In Vitro Evaluation of Substituted Indoline-2,3-dione Derivatives as Antitumor Agents
Disclaimer: Due to a lack of specific published research on the in vitro evaluation of a series of 4,6-Dimethoxyindoline-2,3-dione derivatives, this guide provides a comparative analysis of other substituted indoline-2,3-dione (isatin) derivatives as a relevant example of the methodologies and data presentation pertinent to this class of compounds. The data and protocols presented here are based on studies of isatin analogs with different substitution patterns.
This guide offers a comparative overview of the in vitro antitumor activity of a series of synthesized 1,5-disubstituted indoline-2,3-dione derivatives. The objective is to present a clear comparison of their cytotoxic effects on a human cancer cell line, supported by detailed experimental protocols and workflow visualizations. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: Comparative Cytotoxicity
The antitumor activity of the synthesized indoline-2,3-dione derivatives was evaluated against the human acute promyelocytic leukemia (HL-60) cell line.[1] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below.
| Compound ID | N-1 Substituent | C-5 Substituent | IC₅₀ (µM) against HL-60 Cells[1] |
| 4a | Benzyl | -H | 15.3 |
| 4b | Benzyl | -CH₃ | 12.8 |
| 4c | Benzyl | -F | 10.5 |
| 4d | Benzyl | -Cl | 9.8 |
| 4e | Benzyl | -Br | 8.2 |
| 5a | 4-Methoxybenzyl | -H | 20.1 |
| 5b | 4-Methoxybenzyl | -CH₃ | 18.5 |
| 5c | 4-Methoxybenzyl | -F | 16.2 |
| 5d | 4-Methoxybenzyl | -Cl | 14.7 |
| 5e | 4-Methoxybenzyl | -Br | 11.3 |
Experimental Protocols
The following section details the methodology used for the in vitro evaluation of the cytotoxic effects of the indoline-2,3-dione derivatives.
Cell Culture and Cytotoxicity Assay (MTT Assay)
The human acute promyelocytic leukemia (HL-60) cell line was used to assess the antitumor activity of the synthesized compounds.[1]
-
Cell Maintenance: HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were further diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays was kept below a level that would affect cell viability.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 × 10⁵ cells/mL.
-
Compound Treatment: The cells were treated with various concentrations of the indoline-2,3-dione derivatives and incubated for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell growth inhibition was calculated, and the IC₅₀ values were determined from the dose-response curves.
Visualizations
The following diagrams illustrate the general workflow for the in vitro evaluation of the synthesized compounds and a representative signaling pathway that is often investigated in the context of anticancer drug discovery.
Caption: General workflow for the in vitro evaluation of synthesized compounds.
References
Comparative Computational Docking Analysis of 4,6-Dimethoxyindoline-2,3-dione Derivatives in Cancer Research
A detailed examination of the in silico performance of 4,6-dimethoxyindoline-2,3-dione derivatives against key cancer targets, benchmarked against other isatin-based compounds, provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes recent computational docking data, offering a comparative analysis of binding affinities and interaction patterns to inform future drug design and optimization efforts.
The isatin scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous compounds with a wide array of biological activities, including anticancer properties. The substitution pattern on the isatin core plays a crucial role in modulating the pharmacological activity. This guide focuses on derivatives featuring a 4,6-dimethoxy substitution on the indoline-2,3-dione framework, evaluating their potential as kinase inhibitors through computational docking studies.
Performance Comparison Against c-KIT Kinase
One of the key targets in cancer therapy is the c-KIT kinase, a receptor tyrosine kinase implicated in various malignancies. Computational docking studies have been employed to predict the binding affinity of isatin derivatives to the ATP-binding pocket of c-KIT, providing a rationale for their potential inhibitory activity.
A study on novel indolin-2-one derivatives identified a 5,6-dimethoxy substituted compound, a close regioisomer of the 4,6-dimethoxy derivative, with significant binding affinity for the c-KIT kinase domain.[1] This provides a valuable point of reference for the potential of dimethoxy-substituted isatins as c-KIT inhibitors. To contextualize this finding, a comparison with other isatin derivatives targeting the same kinase is essential.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)imino)-5,6-dimethoxyindolin-2-one | c-KIT kinase | 1T46 | -8.7 | Not explicitly detailed | Sunitinib | -8.9 |
| Other Substituted Isatin Derivatives (General) | c-KIT kinase | 1T46 | -8.3 to -9.5 | ASP810, CYS673, ASP677 | Not specified | Not specified |
Table 1: Comparative Docking Performance of Isatin Derivatives against c-KIT Kinase.
The data indicates that the 5,6-dimethoxyindolin-2-one derivative exhibits a strong binding affinity to the c-KIT kinase, comparable to the known inhibitor Sunitinib.[1] This suggests that the dimethoxy substitution pattern is favorable for interaction with the active site of this particular kinase. Further studies on various substituted 2-isoxazoline derivatives docked against the same c-KIT tyrosine kinase target (PDB ID: 1T46) have shown binding affinities in a similar range, with key interactions involving residues such as ASP810, CYS673, and ASP677.
Broader Kinase Inhibitory Profile
The potential of isatin derivatives extends beyond c-KIT kinase. Computational and in vitro studies have explored their activity against a panel of other kinases relevant to cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2).
| Compound | Target Protein | PDB ID | Binding Affinity (ΔG, kcal/mol) |
| Non-substituted Isatin | CDK2 | 1H1S | -8.9 |
| 5-Nitroisatin Derivative | CDK2 | 1H1S | -10.1 |
| 6-Nitroisatin Derivative | CDK2 | 1H1S | -9.4 |
| 7-Nitroisatin Derivative | CDK2 | 1H1S | -8.4 |
Table 2: Binding Affinities of Substituted Isatin Derivatives towards CDK2 Active Site.[1]
As shown in Table 2, substitutions on the isatin ring significantly influence the binding affinity for CDK2. A 5-nitroisatin derivative demonstrated the highest binding affinity, suggesting that this position is critical for optimizing interactions within the CDK2 active site.[1] While specific data for 4,6-dimethoxy derivatives against CDK2 was not found in the immediate literature, the general trend highlights the importance of the substitution pattern for kinase inhibitory activity.
Experimental Protocols in Computational Docking
The reliability of in silico docking results is intrinsically linked to the rigor of the experimental protocol. A typical workflow for the molecular docking of isatin derivatives against a kinase target is outlined below.
General Docking Workflow
References
Safety Operating Guide
Proper Disposal of 4,6-Dimethoxyindoline-2,3-dione: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4,6-Dimethoxyindoline-2,3-dione (CAS No. 21544-81-0), a solid organic compound. Adherence to these procedures will minimize risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Based on available safety data, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, the following personal protective equipment (PPE) is mandatory when handling this substance:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]
1. Waste Collection:
- Collect all solid waste of this compound, including any contaminated materials such as weighing paper, spatulas, and disposable gloves, in a dedicated and clearly labeled hazardous waste container.[1]
- The container should be made of a material compatible with organic solids and have a secure lid to prevent the release of dust or vapors.
2. Labeling:
- Clearly label the hazardous waste container with the full chemical name: "this compound" and its CAS number: "21544-81-0".
- Include the appropriate hazard pictograms for skin, eye, and respiratory irritation.
3. Storage:
- Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste.
- This area should be away from incompatible materials and sources of ignition.
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Follow all institutional, local, state, and federal regulations for the disposal of solid organic chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Operational Guide for 4,6-Dimethoxyindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4,6-Dimethoxyindoline-2,3-dione in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough risk assessment specific to your experimental context.
Personal Protective Equipment (PPE)
Adequate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood. | Recommended when handling the powder to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for minimizing risk and ensuring the integrity of experimental results.
Pre-Handling Preparations
-
Engineering Controls: All work should be conducted in a well-ventilated laboratory. A certified chemical fume hood is essential for weighing and handling the solid compound to control dust and potential vapors.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Gather Materials: Prepare all necessary equipment, reagents, and waste containers before commencing work to minimize movement and the potential for spills.
Handling the Compound
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder and avoid creating dust.
-
Close the primary container tightly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If using a volatile solvent, ensure this is also performed within the fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Properly clean all non-disposable equipment used during the procedure.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection. Wash hands thoroughly after removing all PPE.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and any unreacted compound, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any sharps, such as needles or broken glass, that come into contact with the chemical must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any other components of the waste stream.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company. Follow all local, state, and federal regulations for chemical waste disposal. A common disposal method for similar organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Experimental Protocols Cited
While specific experimental protocols for the direct use of this compound are not detailed in the provided search results, the synthesis of related isatin derivatives often involves the following general steps, which can inform handling procedures:
-
Reaction Setup: Reactions are typically carried out in standard laboratory glassware (e.g., round-bottom flasks) equipped with a magnetic stirrer and, if necessary, a reflux condenser.
-
Reagents and Solvents: Common solvents for reactions involving isatin derivatives include dimethylformamide (DMF), ethanol, and acetic acid. Reagents may include various amines, aldehydes, and catalysts.
-
Reaction Monitoring: Progress is often monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into water or an ice-water mixture to precipitate the product. The solid is then collected by filtration, washed, and dried.
-
Purification: Further purification is often achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
These procedural steps highlight the need for careful handling of both the solid starting material and solutions, as well as the generation of both solid and liquid waste streams that must be managed appropriately.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
